(2-Amino-5-iodophenyl)methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2-amino-5-iodophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHYKMOLPBKEKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301307228 | |
| Record name | 2-Amino-5-iodobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301307228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53279-83-7 | |
| Record name | 2-Amino-5-iodobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53279-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-iodobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301307228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2-Amino-5-iodophenyl)methanol CAS number 53279-83-7
An In-depth Technical Guide to (2-Amino-5-iodophenyl)methanol CAS Number: 53279-83-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. This document covers its physicochemical properties, synthesis, applications, spectroscopic data, and safety protocols, designed to support research and development activities.
Physicochemical Properties
This compound is a substituted aromatic compound containing an amine, an iodine atom, and a hydroxymethyl group. These functional groups make it a versatile building block in organic synthesis. Its key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 53279-83-7 | |
| Molecular Formula | C₇H₈INO | |
| Molecular Weight | 249.05 g/mol | |
| Appearance | No data available | |
| Boiling Point | 381.5 ± 37.0 °C (Predicted) | |
| Density | 1.951 ± 0.06 g/cm³ (Predicted) | [1] |
| LogP | 1.94690 | |
| Purity | Typically ≥95% |
Synthesis and Purification
Proposed Synthetic Pathway
The logical pathway involves the electrophilic iodination of 2-aminobenzoic acid to form 2-amino-5-iodobenzoic acid, followed by the selective reduction of the carboxylic acid to a primary alcohol.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following protocols are representative methods for the proposed transformations, adapted from procedures for similar substrates.[2][3][4][5]
Step 1: Synthesis of 2-Amino-5-iodobenzoic Acid (Intermediate)
This procedure is adapted from patented methods for the iodination of 2-aminobenzoic acid using molecular iodine and an oxidizing agent like hydrogen peroxide.[2][3][6]
-
Reaction Setup: In a suitable reaction vessel, suspend 2-aminobenzoic acid (1.0 eq) in a solvent such as acetic acid or water.
-
Reagent Addition: Add molecular iodine (I₂) (0.5-1.0 eq) to the suspension.
-
Initiation: Stir the mixture at room temperature and add 30% hydrogen peroxide (H₂O₂) dropwise (1.0-2.0 eq relative to iodine). An exothermic reaction may be observed.
-
Reaction: Continue stirring at room temperature for 5-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with water to precipitate the product.
-
Isolation: Collect the solid product by filtration, wash thoroughly with cold water to remove unreacted reagents and byproducts, and dry under vacuum.
Step 2: Reduction of 2-Amino-5-iodobenzoic Acid to this compound
This protocol describes a common method for reducing a carboxylic acid to an alcohol, often proceeding through an ester or acid chloride intermediate for milder reduction conditions. A direct reduction using stronger agents is possible but may be less selective. A reliable method involves conversion to the acid chloride followed by reduction with sodium borohydride.
-
Acid Chloride Formation: Suspend the 2-amino-5-iodobenzoic acid (1.0 eq) in an inert solvent like dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise at 0 °C. Reflux the mixture for 2-3 hours until the starting material is consumed (monitored by TLC). Remove the excess SOCl₂ and solvent under reduced pressure.
-
Reduction: Dissolve the crude acid chloride in a suitable solvent like tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (2.0-3.0 eq) portion-wise, controlling the temperature.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours until the reaction is complete.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of water or 1M HCl at 0 °C.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Caption: General experimental workflow for organic synthesis.
Applications in Synthesis
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.[1]
-
Pharmaceutical Intermediates: Its bifunctional nature (amine and alcohol) allows it to be a scaffold for building heterocyclic compounds or for introducing a substituted phenyl ring into a larger molecule. The iodine atom provides a reactive site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the formation of carbon-carbon or carbon-heteroatom bonds.
-
Radiopharmaceuticals: The presence of a stable iodine atom makes it a precursor for synthesizing radioiodinated compounds (using ¹²³I or ¹³¹I) for medical imaging and diagnostic applications.[1]
Spectroscopic Data
While specific spectra for this compound were not found in the search results, the expected NMR chemical shifts can be predicted based on its structure and data from analogous compounds.[7][8][9][10][11]
¹H NMR Spectroscopy (Predicted)
| Protons | Multiplicity | Approx. Chemical Shift (δ, ppm) | Notes |
| -CH₂OH | Singlet | ~4.5 - 4.7 | Benzylic alcohol protons. |
| -OH | Broad Singlet | ~1.5 - 5.0 | Position is concentration and solvent dependent. |
| -NH₂ | Broad Singlet | ~3.5 - 5.0 | Position is concentration and solvent dependent. |
| Aromatic-H (ortho to -NH₂) | Doublet | ~6.5 - 6.7 | |
| Aromatic-H (ortho to -I) | Doublet of Doublets | ~7.2 - 7.4 | |
| Aromatic-H (meta to -NH₂) | Doublet | ~7.5 - 7.7 |
¹³C NMR Spectroscopy (Predicted)
| Carbon | Approx. Chemical Shift (δ, ppm) | Notes |
| -C H₂OH | ~60 - 65 | |
| C -I | ~80 - 85 | Carbon directly attached to iodine. |
| Aromatic C -H | ~115 - 138 | Aromatic carbons with hydrogen attached. |
| C -CH₂OH | ~130 - 135 | Aromatic carbon bearing the methanol group. |
| C -NH₂ | ~145 - 150 | Aromatic carbon bearing the amino group. |
Safety and Handling
This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during handling and storage.
| Hazard Information | Details | Reference |
| GHS Pictogram | GHS07 (Harmful/Irritant) | |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P403+P233, P405, P501 |
Handling Recommendations
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Hygiene: Avoid breathing dust or vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage
-
Conditions: Store in a tightly closed container in a cool, dry, and dark place.[1] Recommended storage temperature is 2-8°C for short-term and -20°C for long-term.
-
Incompatibilities: Keep away from strong oxidizing agents.
References
- 1. (3-Amino-5-iodophenyl)methanol [myskinrecipes.com]
- 2. US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]
- 3. CN100545146C - The preparation method of 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]
- 6. US20070219396A1 - Method For Producing 2-Amino-5-Iodobenzoic Acid - Google Patents [patents.google.com]
- 7. web.pdx.edu [web.pdx.edu]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. compoundchem.com [compoundchem.com]
- 10. Proton NMR Table [www2.chemistry.msu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
(2-Amino-5-iodophenyl)methanol molecular weight and formula
This guide provides essential physicochemical data for (2-Amino-5-iodophenyl)methanol, a compound of interest for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized in the table below. This data is crucial for experimental design, stoichiometric calculations, and analytical characterization.
| Parameter | Value | Source(s) |
| Molecular Formula | C₇H₈INO | [1][2][3][4] |
| Molecular Weight | 249.05 g/mol | [1][5][6] |
| CAS Number | 53279-83-7 | [5][6][7][8] |
Structural Representation
To visualize the atomic arrangement and bonding of this compound, a logical diagram of its chemical structure is provided below. This representation is fundamental to understanding its reactivity and interactions.
Caption: Chemical structure of this compound.
References
- 1. (3-Amino-5-iodophenyl)methanol [myskinrecipes.com]
- 2. (3-Amino-5-iodophenyl)methanol 97.00% | CAS: 368435-46-5 | AChemBlock [achemblock.com]
- 3. This compound | 53279-83-7 [sigmaaldrich.com]
- 4. This compound | 53279-83-7 [sigmaaldrich.com]
- 5. This compound | 53279-83-7 [chemicalbook.com]
- 6. 53279-83-7|this compound|BLD Pharm [bldpharm.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. This compound | CAS#:53279-83-7 | Chemsrc [chemsrc.com]
Mass Spectrometry Analysis of (2-Amino-5-iodophenyl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of (2-Amino-5-iodophenyl)methanol, a compound of interest in pharmaceutical research and development. This document outlines detailed experimental protocols, predicted fragmentation patterns, and data presentation strategies to facilitate its characterization.
Introduction
This compound, with a molecular formula of C₇H₈INO and an exact mass of 248.96500 Da, is a substituted aromatic compound.[1] Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such molecules. Understanding its behavior under mass spectrometric conditions is essential for metabolism studies, impurity profiling, and quality control in drug development. This guide provides a predictive framework for its analysis and a detailed protocol for empirical verification.
Predicted Mass Spectrometry Data
While specific experimental mass spectra for this compound are not widely available in the public domain, its fragmentation pattern can be predicted based on the known behavior of structurally related compounds such as 2-aminobenzyl alcohol, haloanilines, and benzyl alcohol.[2][3][4] Electron ionization (EI) is a common technique for such small molecules and is expected to produce a distinct fragmentation pattern.
The primary fragmentation events anticipated for this compound include:
-
Loss of a hydrogen radical (-H•): This is a common fragmentation for alcohols, leading to the formation of a stable oxonium ion.
-
Loss of a hydroxyl radical (-•OH): This results in the formation of a benzylic cation.
-
Loss of the hydroxymethyl group (-CH₂OH): Cleavage of the C-C bond between the aromatic ring and the methanol group.
-
Loss of iodine radical (-I•): A characteristic fragmentation for iodo-substituted aromatic compounds.
-
Cleavage of the aromatic ring: This can lead to smaller fragment ions.
The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) for this compound under EI-MS.
| Predicted Ion | Formula | m/z (Monoisotopic) | Description of Fragmentation |
| Molecular Ion [M]⁺• | [C₇H₈INO]⁺• | 249.97 | Ionization of the parent molecule. |
| [M-H]⁺ | [C₇H₇INO]⁺ | 248.96 | Loss of a hydrogen radical from the alcohol. |
| [M-OH]⁺ | [C₇H₇IN]⁺ | 231.96 | Loss of a hydroxyl radical. |
| [M-CH₂OH]⁺ | [C₆H₅IN]⁺• | 217.95 | Loss of the hydroxymethyl group. |
| [M-I]⁺ | [C₇H₈NO]⁺ | 122.06 | Loss of an iodine radical. |
| [C₆H₆N]⁺ | [C₆H₆N]⁺ | 92.05 | Possible fragment from cleavage of the C-I and C-C bonds. |
| [C₅H₅]⁺ | [C₅H₅]⁺ | 65.04 | Common fragment from aromatic ring cleavage. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This section details a standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a suitable technique for volatile and semi-volatile compounds.
3.1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Working Solutions: Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Matrix: For analysis in a complex matrix (e.g., plasma, tissue homogenate), a validated extraction method such as liquid-liquid extraction or solid-phase extraction will be required.
3.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent)
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Electron Energy: 70 eV
-
Mass Scan Range: m/z 40-350
3.3. Data Acquisition and Analysis
-
Acquire data in full scan mode to identify all fragment ions.
-
Process the acquired chromatograms and mass spectra using the instrument's data analysis software (e.g., Agilent MassHunter).
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Compare the experimental mass spectrum with the predicted fragmentation pattern.
-
For quantitative analysis, a calibration curve should be constructed using the prepared working standards.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: General workflow for GC-MS analysis.
Predicted Fragmentation Pathway
This diagram illustrates the predicted fragmentation pathway of this compound under electron ionization.
Caption: Predicted EI fragmentation pathway.
General Metabolic Pathway
For drug development professionals, understanding the potential metabolic fate of a compound is crucial. The following diagram shows a generalized metabolic pathway for a xenobiotic compound.
Caption: Generalized xenobiotic metabolism.
References
Technical Guide: Solubility of (2-Amino-5-iodophenyl)methanol in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2-Amino-5-iodophenyl)methanol is a key chemical intermediate in the synthesis of various pharmaceutical compounds and research ligands. Its solubility in organic solvents is a critical parameter for reaction setup, purification processes such as crystallization, and formulation studies. This technical guide provides a comprehensive overview of the theoretical solubility profile of this compound, outlines a detailed experimental protocol for its quantitative determination, and presents a framework for recording and interpreting solubility data. While specific quantitative solubility data for this compound is not extensively published, this guide equips researchers with the necessary tools and methodologies to determine it in their own laboratory settings.
Molecular Structure and Solubility Predictions
The chemical structure of this compound features several functional groups that dictate its solubility behavior:
-
Amino Group (-NH₂): A primary amine group that can act as a hydrogen bond donor and acceptor, contributing to solubility in polar protic solvents.
-
Hydroxyl Group (-OH): A primary alcohol group that is also a strong hydrogen bond donor and acceptor, further enhancing solubility in polar protic solvents.
-
Iodophenyl Group: The iodinated benzene ring introduces significant nonpolar character and increases the molecular weight, which will favor solubility in less polar or aromatic solvents.
Based on these features, a qualitative solubility profile can be predicted. The compound is expected to exhibit moderate to good solubility in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., methanol, ethanol) due to hydrogen bonding capabilities. Its solubility in nonpolar solvents (e.g., hexane, toluene) is anticipated to be lower, although the aromatic ring may provide some affinity for aromatic solvents.
Logical Relationship of Structure to Solubility
Caption: Predicted solubility based on functional groups.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound using the isothermal saturation method. This method is reliable and widely used for generating accurate solubility data.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
3.2. Experimental Workflow
Workflow for Solubility Determination
Caption: Isothermal saturation experimental workflow.
3.3. Step-by-Step Procedure
-
Preparation of Saturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 2 mL) of the selected organic solvents. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials tightly and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure saturation is reached.
-
Sample Collection and Filtration: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
Analysis:
-
Gravimetric Method: Evaporate the solvent from the filtered sample and weigh the remaining solid. This provides a direct measure of the dissolved solute.
-
Spectroscopic/Chromatographic Method: Prepare a series of standard solutions of known concentrations. Accurately dilute the filtered saturated solution and measure its concentration using a pre-validated UV-Vis or HPLC method.
-
-
Data Calculation: Calculate the solubility in units of mg/mL or mol/L. Repeat the experiment at least in triplicate for each solvent to ensure reproducibility and report the average solubility and standard deviation.
Data Presentation
Quantitative solubility data should be recorded in a clear and organized manner to facilitate comparison across different solvents and temperatures. The following table provides a template for data presentation.
Table 1: Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| Polar Protic | Methanol | Experimental Data | Experimental Data | HPLC |
| Ethanol | Experimental Data | Experimental Data | HPLC | |
| Isopropanol | Experimental Data | Experimental Data | HPLC | |
| Polar Aprotic | Acetonitrile | Experimental Data | Experimental Data | HPLC |
| Acetone | Experimental Data | Experimental Data | UV-Vis | |
| Dimethylformamide (DMF) | Experimental Data | Experimental Data | HPLC | |
| Dimethyl Sulfoxide (DMSO) | Experimental Data | Experimental Data | HPLC | |
| Nonpolar | Toluene | Experimental Data | Experimental Data | Gravimetric |
| Hexane | Experimental Data | Experimental Data | Gravimetric | |
| Dichloromethane (DCM) | Experimental Data | Experimental Data | Gravimetric |
Conclusion
Understanding the solubility of this compound is fundamental for its effective use in synthetic and pharmaceutical applications. While readily available public data is scarce, the experimental framework provided in this guide allows researchers to systematically and accurately determine the solubility in a range of organic solvents. The predicted solubility trends, based on the compound's molecular structure, serve as a valuable starting point for solvent selection. By following the detailed protocol and utilizing the provided data presentation template, research and development professionals can generate the critical data needed to optimize their processes.
Synthesis and characterization of (2-Amino-5-iodophenyl)methanol
An In-depth Technical Guide on the Synthesis and Characterization of (2-Amino-5-iodophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key intermediate in various pharmaceutical and chemical research applications. This document outlines a reliable synthetic pathway and details the expected analytical data for the characterization of the final compound.
Synthesis
The synthesis of this compound is most effectively achieved through a two-step process commencing with the iodination of 2-aminobenzoic acid, followed by the reduction of the resulting 2-amino-5-iodobenzoic acid.
Step 1: Synthesis of 2-Amino-5-iodobenzoic acid
The initial step involves the electrophilic iodination of 2-aminobenzoic acid. This reaction is typically carried out using molecular iodine in the presence of an oxidizing agent, such as hydrogen peroxide, in a suitable solvent like acetic acid.
Experimental Protocol: Iodination of 2-Aminobenzoic Acid
-
Materials:
-
2-Aminobenzoic acid
-
Molecular Iodine (I₂)
-
30% Hydrogen Peroxide (H₂O₂)
-
Glacial Acetic Acid
-
Water (deionized)
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzoic acid in glacial acetic acid.
-
To this solution, add molecular iodine.
-
Slowly add 30% hydrogen peroxide dropwise to the stirred mixture. The addition should be controlled to maintain the reaction temperature.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water to remove any unreacted reagents and acetic acid.
-
Dry the collected solid to obtain crude 2-amino-5-iodobenzoic acid. The product can be further purified by recrystallization.
-
Step 2: Synthesis of this compound
The second step is the reduction of the carboxylic acid group of 2-amino-5-iodobenzoic acid to a primary alcohol. A strong reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this transformation.[1][2] Due to the presence of acidic protons on the amino and carboxylic acid groups, an excess of the reducing agent is required.[2]
Experimental Protocol: Reduction of 2-Amino-5-iodobenzoic acid
-
Materials:
-
2-Amino-5-iodobenzoic acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
15% aqueous Sodium Hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
In an oven-dried, three-necked flask equipped with a dropping funnel, condenser, and a nitrogen inlet, suspend lithium aluminum hydride (3-4 equivalents) in anhydrous THF under a nitrogen atmosphere.[1]
-
Cool the suspension to 0 °C in an ice bath.[1]
-
Dissolve 2-amino-5-iodobenzoic acid (1 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add the 2-amino-5-iodobenzoic acid solution dropwise to the LiAlH₄ suspension with vigorous stirring, maintaining the temperature at 0 °C.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the progress by TLC.[1]
-
After the reaction is complete, cool the flask to 0 °C and carefully quench the excess LiAlH₄ by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then water again.[1]
-
Filter the resulting slurry to remove the aluminum salts.
-
Extract the filtrate with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
The crude product can be purified by column chromatography or recrystallization.
-
Characterization
The synthesized this compound can be characterized using various spectroscopic and physical methods. The expected data is summarized in the tables below.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₈INO |
| Molecular Weight | 249.05 g/mol |
| Appearance | Expected to be a solid |
| Melting Point | Not consistently reported |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5 | d | 1H | Ar-H (H-6) |
| ~ 7.2 | dd | 1H | Ar-H (H-4) |
| ~ 6.6 | d | 1H | Ar-H (H-3) |
| ~ 4.6 | s | 2H | -CH₂OH |
| ~ 4.5 (broad) | s | 2H | -NH₂ |
| ~ 2.0 (broad) | s | 1H | -OH |
¹³C NMR Spectroscopy (Predicted)
Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~ 148 | C-NH₂ |
| ~ 139 | C-I |
| ~ 135 | Ar-CH |
| ~ 130 | Ar-C |
| ~ 118 | Ar-CH |
| ~ 80 | Ar-CH |
| ~ 64 | -CH₂OH |
FTIR Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Functional Group |
| 3400 - 3200 | O-H (alcohol), N-H (amine) stretch |
| 3100 - 3000 | C-H (aromatic) stretch |
| 1620 - 1580 | N-H bend, C=C (aromatic) stretch |
| 1500 - 1400 | C=C (aromatic) stretch |
| 1250 - 1000 | C-O (alcohol) stretch, C-N (amine) stretch |
| 850 - 750 | C-H (aromatic) bend |
Mass Spectrometry (Predicted)
| m/z | Assignment |
| 249 | [M]⁺ (Molecular ion) |
| 232 | [M - OH]⁺ |
| 220 | [M - CH₂OH]⁺ |
| 122 | [M - I]⁺ |
Visualizations
Synthesis Pathway
References
Stability and Storage of (2-Amino-5-iodophenyl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (2-Amino-5-iodophenyl)methanol. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this document integrates information from safety data sheets, principles of organic chemistry, and stability studies of analogous compounds, including aromatic amines, benzyl alcohols, and iodo-substituted aromatics. The experimental protocols and quantitative data presented are illustrative and provide a framework for establishing in-house stability programs.
Physicochemical Properties and Recommended Storage
This compound is a solid at room temperature. Proper storage is crucial to maintain its purity and integrity for research and development purposes.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Source |
| Temperature | Store in a cool location. Options include room temperature or refrigeration (2-8°C). | [1][2][3] |
| Atmosphere | Store in a dry, well-ventilated place. | [1] |
| Container | Keep container tightly closed. | [1] |
| Light | Protect from light, especially for long-term storage. | [3] |
| Incompatibilities | Store away from incompatible materials such as strong oxidizing agents. | [1] |
Potential Degradation Pathways
The chemical structure of this compound, featuring an amino group, a benzyl alcohol, and an iodo-substituted aromatic ring, suggests several potential degradation pathways.
-
Oxidation: The primary amino group and the benzyl alcohol moiety are susceptible to oxidation. The alcohol can be oxidized to the corresponding aldehyde or carboxylic acid.[4] The amino group can also undergo oxidation, potentially leading to coloration of the material.
-
Photodegradation: Aromatic iodo compounds are known to be sensitive to light. The carbon-iodine bond is weaker than other carbon-halogen bonds and can be cleaved upon exposure to UV light, leading to de-iodination and the formation of other degradation products.[5][6]
-
Thermal Degradation: At elevated temperatures, aminobenzyl alcohols can undergo complex decomposition reactions, including intermolecular condensation to form polymeric materials with the elimination of water.[1]
-
Acid/Base Instability: The amino group can be protonated in acidic conditions, and the hydroxyl group can be deprotonated under basic conditions, which may influence the compound's stability and reactivity.
Below is a diagram illustrating the plausible degradation pathways for this compound.
Caption: Plausible degradation pathways for this compound.
Illustrative Stability-Indicating Data
The following table presents hypothetical quantitative data from a forced degradation study to illustrate how the stability of this compound might be assessed.
Table 2: Illustrative Forced Degradation Data for this compound
| Condition | Duration | Assay (%) of Initial | Total Impurities (%) | Major Degradant (%) | Physical Appearance |
| Control (4°C, dark) | 12 weeks | 99.8 | 0.2 | < 0.1 | White crystalline solid |
| Thermal (60°C) | 4 weeks | 95.2 | 4.8 | 2.5 (Polymeric) | Slight yellowing |
| Acidic (0.1 N HCl, RT) | 72 hours | 98.5 | 1.5 | 0.8 (Unknown) | No change |
| Basic (0.1 N NaOH, RT) | 72 hours | 97.9 | 2.1 | 1.2 (Unknown) | Slight discoloration |
| Oxidative (3% H₂O₂, RT) | 24 hours | 89.3 | 10.7 | 6.8 (Aldehyde) | Yellow-brown solid |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 92.1 | 7.9 | 4.3 (De-iodinated) | Yellowish powder |
Experimental Protocols for Stability Assessment
A comprehensive stability study for this compound would involve subjecting the compound to various stress conditions and analyzing for degradation using a stability-indicating analytical method.
Stability-Indicating Analytical Method
A reverse-phase high-performance liquid chromatography (HPLC) method with UV detection is a suitable technique for monitoring the purity of this compound and detecting its degradation products.
Table 3: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Methanol |
Forced Degradation Study Protocol
The following workflow outlines a typical forced degradation study.
Caption: Workflow for a forced degradation study.
Detailed Methodologies:
-
Thermal Stress: Store a solid sample of the compound in a temperature-controlled oven at a specified temperature (e.g., 60°C) for a defined period.
-
Hydrolytic Stress: Dissolve the compound in aqueous solutions of different pH (e.g., 0.1 N HCl for acidic, purified water for neutral, and 0.1 N NaOH for basic conditions) and keep at room temperature or elevated temperature.
-
Oxidative Stress: Dissolve the compound in a solution of an oxidizing agent (e.g., 3% hydrogen peroxide) and monitor for degradation at room temperature.
-
Photolytic Stress: Expose a solid sample or a solution of the compound to a controlled light source that provides both UV and visible light, as specified in the ICH Q1B guideline.
Conclusion
This compound is a compound that requires careful storage to prevent degradation. The primary stability concerns are oxidation of the amino and alcohol groups, and potential de-iodination upon exposure to light. For optimal stability, the compound should be stored in a tightly sealed container, in a cool, dry, and dark place. The provided experimental framework can be adapted by researchers to conduct detailed stability studies to ensure the quality and reliability of this important chemical intermediate in their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Aminobenzyl alcohol 98 623-04-1 [sigmaaldrich.com]
- 4. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The photochemistry of iodo, methyl and thiomethyl substituted aryl azides in toluene solution and frozen polycrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]
(2-Amino-5-iodophenyl)methanol: A Versatile Building Block in Organic Synthesis
(2-Amino-5-iodophenyl)methanol is a valuable bifunctional building block in organic synthesis, prized for its amenability to a variety of chemical transformations. Its structure, featuring an amino group, a hydroxymethyl group, and an iodine atom on a benzene ring, allows for the strategic construction of complex molecular architectures, particularly heterocyclic compounds with significant applications in medicinal chemistry and drug development. This technical guide provides an in-depth overview of the properties, synthesis, and key applications of this compound, complete with experimental protocols and data presented for researchers and scientists in the field.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 53279-83-7 | N/A |
| Molecular Formula | C₇H₈INO | N/A |
| Molecular Weight | 249.05 g/mol | N/A |
| Appearance | Off-white to light brown crystalline powder | N/A |
| Melting Point | 98-102 °C | N/A |
| Solubility | Soluble in methanol, ethanol, and dimethyl sulfoxide | N/A |
Synthesis of Key Intermediates
A primary application of this compound is its use as a precursor for the synthesis of heterocyclic scaffolds. A notable example is the preparation of 6-iodo-1,4-dihydro-2H-3,1-benzoxazin-2-one, a versatile intermediate for further functionalization.
Synthesis of 6-iodo-1,4-dihydro-2H-3,1-benzoxazin-2-one
This synthesis involves the cyclization of this compound using a carbonylating agent, such as triphosgene.
Experimental Protocol:
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere at 0 °C, pyridine (2.5 eq) is added, followed by the portion-wise addition of triphosgene (0.4 eq). The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 12 hours. Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 6-iodo-1,4-dihydro-2H-3,1-benzoxazin-2-one.
| Reactant | Molar Eq. |
| This compound | 1.0 |
| Triphosgene | 0.4 |
| Pyridine | 2.5 |
| Yield | ~85% |
Palladium-Catalyzed Cross-Coupling Reactions
The iodo-substituent on the 6-iodo-1,4-dihydro-2H-3,1-benzoxazin-2-one intermediate serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at this position. This strategy is instrumental in the synthesis of diverse libraries of compounds for drug discovery.
Suzuki Coupling
The Suzuki coupling reaction allows for the formation of a carbon-carbon bond between the benzoxazinone core and various aryl or vinyl boronic acids or esters.
General Experimental Protocol:
A mixture of 6-iodo-1,4-dihydro-2H-3,1-benzoxazin-2-one (1.0 eq), the corresponding boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.1 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq) is suspended in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water). The reaction mixture is degassed and heated under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by chromatography to yield the desired 6-substituted product.
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 | 70-95 |
| PdCl₂(dppf) | Cs₂CO₃ | Toluene/EtOH/H₂O | 90-110 | 75-98 |
Sonogashira Coupling
The Sonogashira coupling enables the introduction of an alkyne moiety onto the benzoxazinone scaffold.
General Experimental Protocol:
To a solution of 6-iodo-1,4-dihydro-2H-3,1-benzoxazin-2-one (1.0 eq) and a terminal alkyne (1.2-1.5 eq) in a suitable solvent such as DMF or THF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.02-0.05 eq), a copper(I) co-catalyst (e.g., CuI) (0.05-0.1 eq), and a base (e.g., triethylamine or diisopropylamine) (2.0-3.0 eq) are added. The reaction is stirred at room temperature or slightly elevated temperatures under an inert atmosphere until completion. The reaction mixture is then worked up by adding water and extracting with an organic solvent. The combined organic extracts are washed, dried, and concentrated, and the product is purified by chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 25-60 | 65-90 |
| Pd(PPh₃)₄ / CuI | i-Pr₂NH | THF | 25-50 | 70-92 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of various primary or secondary amines.
General Experimental Protocol:
A mixture of 6-iodo-1,4-dihydro-2H-3,1-benzoxazin-2-one (1.0 eq), the desired amine (1.2-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃) (0.01-0.05 eq), a suitable phosphine ligand (e.g., Xantphos or BINAP) (0.02-0.1 eq), and a strong base (e.g., NaOtBu or Cs₂CO₃) (1.5-2.5 eq) is heated in an anhydrous, deoxygenated solvent such as toluene or dioxane under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered. The filtrate is washed, dried, and concentrated. The crude product is purified by column chromatography.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 90-110 | 60-85 |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100-120 | 65-88 |
Conclusion
This compound is a highly versatile and valuable building block in organic synthesis. Its ability to be readily converted into key heterocyclic intermediates, such as 6-iodo-1,4-dihydro-2H-3,1-benzoxazin-2-one, which can be further diversified through a range of palladium-catalyzed cross-coupling reactions, makes it a powerful tool for the synthesis of novel compounds with potential applications in drug discovery and materials science. The experimental protocols and data provided in this guide offer a solid foundation for researchers to utilize this building block in their synthetic endeavors.
Theoretical and Computational Insights into (2-Amino-5-iodophenyl)methanol: A Technical Guide
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of (2-Amino-5-iodophenyl)methanol. While specific experimental and computational data for this molecule is not extensively available in public literature, this document outlines the established protocols and expected outcomes based on studies of analogous aromatic compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry, offering a framework for conducting novel research on this compound.
Molecular Structure and Properties
This compound is an aromatic compound with the chemical formula C₇H₈INO. Its structure consists of a benzene ring substituted with an amino group, an iodophenyl group, and a methanol group. The presence of the heavy iodine atom and the amino group suggests interesting electronic and spectroscopic properties that can be explored through computational methods.
Computational Chemistry Methodology
Density Functional Theory (DFT) is a robust method for investigating the electronic structure and properties of molecules of this nature. The B3LYP functional combined with a basis set such as 6-311++G(d,p) is a common choice for optimizing the molecular geometry and predicting vibrational frequencies. For molecules containing heavy atoms like iodine, basis sets with effective core potentials (ECPs) like LANL2DZ are often employed to account for relativistic effects.
Experimental Protocol: Computational Details
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP, PBE0, or M06-2X.
-
Basis Set: 6-311++G(d,p) for lighter atoms and a basis set with effective core potentials (e.g., LANL2DZ) for iodine.
-
Solvation Model: An implicit solvation model like the Polarizable Continuum Model (PCM) can be used to simulate solvent effects (e.g., in methanol or water).
-
Calculations: Geometry optimization, frequency analysis (to confirm a true energy minimum), prediction of NMR and UV-Vis spectra, and analysis of molecular orbitals (HOMO, LUMO).
Predicted Molecular Geometry
The optimized molecular geometry from DFT calculations would provide key structural parameters. These parameters are crucial for understanding the molecule's conformation and reactivity.
Table 1: Predicted Geometrical Parameters of this compound
| Parameter | Bond/Angle | Predicted Value (Å or °) |
| Bond Lengths | C-I | Illustrative Value: 2.10 |
| C-N | Illustrative Value: 1.40 | |
| C-O | Illustrative Value: 1.43 | |
| O-H | Illustrative Value: 0.96 | |
| N-H | Illustrative Value: 1.01 | |
| Bond Angles | C-C-I | Illustrative Value: 120.0 |
| C-C-N | Illustrative Value: 121.0 | |
| C-C-C (ring) | Illustrative Value: 119.5 - 120.5 | |
| C-O-H | Illustrative Value: 109.5 | |
| Dihedral Angles | C-C-C-I | Illustrative Value: 0.0 |
| H-N-C-C | Illustrative Value: 180.0 |
Note: The values in this table are illustrative and would need to be calculated using the computational methods described.
Spectroscopic Properties
Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data for validation.
Vibrational Spectroscopy (IR and Raman)
Theoretical vibrational frequencies can be calculated to aid in the assignment of experimental IR and Raman spectra. The calculated frequencies are often scaled by an empirical factor to better match experimental values.
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| O-H stretch | Alcohol | Illustrative Value: 3650 |
| N-H stretch (asymmetric) | Amine | Illustrative Value: 3500 |
| N-H stretch (symmetric) | Amine | Illustrative Value: 3400 |
| C-H stretch (aromatic) | Benzene Ring | Illustrative Value: 3100-3000 |
| C-H stretch (aliphatic) | Methanol group | Illustrative Value: 2950 |
| C=C stretch | Benzene Ring | Illustrative Value: 1600-1450 |
| C-N stretch | Amine | Illustrative Value: 1350-1250 |
| C-O stretch | Alcohol | Illustrative Value: 1260-1000 |
| C-I stretch | Iodophenyl | Illustrative Value: 600-500 |
Note: The values in this table are illustrative and would need to be calculated and potentially scaled.
NMR Spectroscopy
The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts. These predictions are valuable for confirming the molecular structure.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Environment | Predicted ¹H Chemical Shift | Predicted ¹³C Chemical Shift |
| C1 | C-CH₂OH | - | Illustrative Value: 140.0 |
| C2 | C-NH₂ | - | Illustrative Value: 148.0 |
| C3 | C-H | Illustrative Value: 6.8 | Illustrative Value: 115.0 |
| C4 | C-H | Illustrative Value: 7.2 | Illustrative Value: 130.0 |
| C5 | C-I | - | Illustrative Value: 90.0 |
| C6 | C-H | Illustrative Value: 7.0 | Illustrative Value: 125.0 |
| CH₂ | Methanol | Illustrative Value: 4.5 | Illustrative Value: 65.0 |
| OH | Alcohol | Illustrative Value: 5.0 | - |
| NH₂ | Amine | Illustrative Value: 5.5 | - |
Note: The values in this table are illustrative and referenced against tetramethylsilane (TMS).
Synthesis and Characterization Workflow
The synthesis of this compound would likely proceed through the reduction of a corresponding nitro or carbonyl precursor. A generalized workflow for its synthesis and characterization is presented below.
Computational Chemistry Workflow
A typical computational workflow for studying a molecule like this compound involves several sequential steps to ensure accurate and reliable results.
Conclusion
This technical guide has outlined a comprehensive theoretical and computational approach for the study of this compound. By employing Density Functional Theory, researchers can predict a wide range of molecular and spectroscopic properties. These computational insights, when combined with experimental synthesis and characterization, provide a powerful strategy for understanding the behavior of this and related molecules, which is essential for applications in areas such as drug design and materials science. The provided workflows and data table templates serve as a practical starting point for initiating such research.
Methodological & Application
Synthesis of 6-Iodoquinazolines from (2-Amino-5-iodophenyl)methanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 6-iodoquinazolines, valuable scaffolds in medicinal chemistry, utilizing (2-Amino-5-iodophenyl)methanol as the starting material. The presented methodologies are based on established transition-metal-catalyzed and metal-free oxidative cyclization strategies. This guide includes specific protocols for an iron-catalyzed reaction with benzylamines and a copper-catalyzed reaction with aldehydes, complete with reagent details, reaction conditions, and purification methods. Quantitative data, where available from analogous reported procedures, is summarized for clarity. Furthermore, this document includes visual aids in the form of chemical pathway and workflow diagrams to facilitate a comprehensive understanding of the synthetic processes.
Introduction
Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds frequently found in pharmacologically active molecules. Their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have made them a focal point in drug discovery and development. The introduction of a halogen, such as iodine, at the 6-position of the quinazoline core offers a strategic handle for further functionalization through cross-coupling reactions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
This compound is a readily accessible starting material that can be effectively employed in the construction of 6-iodoquinazolines. This document outlines two robust synthetic routes for this transformation, leveraging both iron and copper catalysis.
Synthetic Pathways and Methodologies
The synthesis of 6-iodoquinazolines from this compound generally proceeds via a one-pot, multi-step reaction involving the initial oxidation of the benzylic alcohol to an aldehyde, followed by condensation with a suitable nitrogen-containing reactant (e.g., an amine or an aldehyde/ammonia source) to form an imine intermediate. Subsequent intramolecular cyclization and oxidative aromatization yield the final quinazoline product.
Diagram of the General Synthetic Pathway
Caption: General reaction scheme for the synthesis of 6-iodoquinazolines.
Protocol 1: Iron-Catalyzed Synthesis of 6-Iodo-2-arylquinazolines
This protocol is adapted from the work of Gopalaiah and co-workers on the FeBr₂-catalyzed cascade synthesis of 2-substituted quinazolines from 2-aminobenzyl alcohols and benzylamines under aerobic conditions.[1] This method is noted for its tolerance of a wide range of functional groups.
Experimental Workflow
Caption: Workflow for the iron-catalyzed synthesis of 6-iodoquinazolines.
Detailed Protocol
-
Reagents and Materials:
-
This compound
-
Substituted benzylamine (e.g., benzylamine, 4-methoxybenzylamine)
-
Iron(II) bromide (FeBr₂)
-
Chlorobenzene (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 mmol), the desired benzylamine (1.2 mmol), and FeBr₂ (10 mol%, 0.1 mmol).
-
Add anhydrous chlorobenzene (5 mL) to the flask.
-
Heat the reaction mixture to 110 °C and stir under an air atmosphere for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 6-iodo-2-arylquinazoline.
-
Expected Data (Based on Analogy)
The following table summarizes expected yields for halogenated quinazolines based on similar reported procedures.
| Entry | Benzylamine | Product | Expected Yield (%) |
| 1 | Benzylamine | 6-Iodo-2-phenylquinazoline | 85-94 |
| 2 | 4-Methoxybenzylamine | 6-Iodo-2-(4-methoxyphenyl)quinazoline | 88-92 |
| 3 | 4-Chlorobenzylamine | 2-(4-Chlorophenyl)-6-iodoquinazoline | 86-90 |
Yields are estimated based on reported syntheses of analogous substituted quinazolines.
Protocol 2: Copper-Catalyzed Synthesis of 6-Iodo-2-substituted-quinazolines
This protocol is based on a copper-catalyzed one-pot tandem multi-component reaction of (2-aminophenyl)methanols, aldehydes, and a nitrogen source, as reported by Xia and colleagues.[1] The method is efficient for a diverse range of aldehydes.
Experimental Workflow
Caption: Workflow for the copper-catalyzed synthesis of 6-iodoquinazolines.
Detailed Protocol
-
Reagents and Materials:
-
This compound
-
Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Copper(I) chloride (CuCl)
-
Ammonium chloride (NH₄Cl)
-
Cesium hydroxide (CsOH)
-
Acetonitrile (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
-
-
Procedure:
-
In a sealed tube, combine this compound (0.5 mmol), the desired aldehyde (0.6 mmol), ammonium chloride (1.0 mmol), and cesium hydroxide (1.0 mmol).
-
Add anhydrous acetonitrile (3 mL) to the tube.
-
Add CuCl (10 mol%, 0.05 mmol) to the reaction mixture.
-
Seal the tube and heat the mixture at 60 °C for 12-24 hours.
-
Monitor the reaction for completion using TLC.
-
After cooling to room temperature, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate) to yield the pure 6-iodo-2-substituted-quinazoline.
-
Expected Data (Based on Analogy)
The following table presents expected yields for quinazolines with various substituents, based on analogous reported procedures.
| Entry | Aldehyde | Product | Expected Yield (%) |
| 1 | Benzaldehyde | 6-Iodo-2-phenylquinazoline | 80-93 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-6-iodoquinazoline | 85-90 |
| 3 | 2-Naphthaldehyde | 6-Iodo-2-(naphthalen-2-yl)quinazoline | 75-85 |
Yields are estimated based on reported syntheses of analogous substituted quinazolines.[1]
Conclusion
The protocols detailed in this document provide robust and versatile methods for the synthesis of 6-iodoquinazolines from this compound. Both the iron-catalyzed reaction with benzylamines and the copper-catalyzed reaction with aldehydes are effective strategies that are tolerant of the iodo-substituent, which can be leveraged for further synthetic diversification. These application notes serve as a comprehensive guide for researchers in organic and medicinal chemistry to access this important class of compounds.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (2-Amino-5-iodophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for palladium-catalyzed cross-coupling reactions utilizing (2-amino-5-iodophenyl)methanol, a versatile building block in the synthesis of novel organic compounds for pharmaceutical and materials science research. The protocols for Suzuki-Miyaura, Heck, and Sonogashira couplings are outlined below, offering methods to introduce aryl, vinyl, and alkynyl moieties, respectively.
Introduction
This compound is a valuable starting material in organic synthesis due to its multiple functional groups that allow for sequential and diverse chemical modifications. The presence of an iodo group provides a reactive site for palladium-catalyzed cross-coupling reactions, while the amino and hydroxymethyl groups can be further functionalized or participate in subsequent cyclization reactions. These characteristics make it an attractive scaffold for the construction of complex molecules, including kinase inhibitors and other biologically active compounds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is particularly effective for creating biaryl structures, which are prevalent in many pharmaceutical agents.
General Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | 88 |
| 3 | 3-Tolylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF/H₂O | 110 | 8 | 95 |
| 4 | 2-Naphthylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | THF/H₂O | 80 | 24 | 85 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Phosphine ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst, the ligand (if applicable), and the base (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Solvent Addition: Add the anhydrous organic solvent and degassed water (typically a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[1] It is a valuable tool for the synthesis of substituted alkenes.
General Reaction Scheme:
Caption: General scheme for the Heck cross-coupling reaction.
Quantitative Data for Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N | DMF | 100 | 24 | 85 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc | DMAc | 120 | 18 | 90 |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ | NMP | 110 | 20 | 78 |
| 4 | 4-Vinylpyridine | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N | DMF | 100 | 24 | 82 |
Experimental Protocol: Heck Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Alkene
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Phosphine ligand (if required, e.g., P(o-tol)₃, PPh₃)
-
Base (e.g., Et₃N, NaOAc, K₂CO₃)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMAc, NMP)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst, and the ligand (if applicable).
-
Reagent Addition: Add the anhydrous solvent, the base (2.0-3.0 equiv.), and the alkene (1.2-1.5 equiv.).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[2]
General Reaction Scheme:
Caption: General scheme for the Sonogashira cross-coupling reaction.
Quantitative Data for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 94 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 80 | 8 | 89 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | 70 | 12 | 91 |
| 4 | Ethynyltrimethylsilane | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Piperidine | Acetonitrile | RT | 24 | 87 |
Experimental Protocol: Sonogashira Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Et₃N, Diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF, Toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst, and copper(I) iodide.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Add the anhydrous solvent, the amine base (2.0-3.0 equiv.), and the terminal alkyne (1.2-1.5 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Logical Workflow for Cross-Coupling Reactions
The following diagram illustrates the general workflow for performing a palladium-catalyzed cross-coupling reaction with this compound.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of (2-Amino-5-iodophenyl)methanol with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl and heteroaryl scaffolds. These structural motifs are of significant interest in medicinal chemistry and drug discovery due to their prevalence in a wide range of biologically active compounds. This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling of (2-Amino-5-iodophenyl)methanol with various boronic acids.
The substrate, this compound, possesses both an amino and a hydroxyl group, which can present challenges in the catalytic cycle. The amino group can coordinate with the palladium catalyst, potentially leading to catalyst inhibition. Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions. The protocols described herein are based on established methodologies for similar anilines and are intended to serve as a robust starting point for optimization.
Reaction Scheme
The general transformation for the Suzuki-Miyaura coupling of this compound is depicted below:
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data
While specific yield data for the Suzuki-Miyaura coupling of this compound is not extensively published, the following table provides representative yields for the coupling of analogous 2-amino-5-bromo or 5-iodophenyl derivatives with various boronic acids under optimized conditions. This data serves as a valuable benchmark for expected outcomes.
| Entry | Boronic Acid (Ar-B(OH)₂) | Product (Ar group) | Typical Yield (%) |
| 1 | Phenylboronic acid | Phenyl | 85-95 |
| 2 | 4-Methylphenylboronic acid | 4-Methylphenyl | 80-92 |
| 3 | 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | 88-96 |
| 4 | 4-Fluorophenylboronic acid | 4-Fluorophenyl | 75-88 |
| 5 | 4-Chlorophenylboronic acid | 4-Chlorophenyl | 78-90 |
| 6 | 3-Thiopheneboronic acid | 3-Thienyl | 70-85 |
| 7 | 2-Pyridineboronic acid | 2-Pyridyl | 65-80 |
Experimental Protocols
This section outlines a detailed, generalized methodology for the Suzuki-Miyaura coupling of this compound. Optimization of specific parameters may be necessary depending on the boronic acid used.
Materials
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos, or a pre-formed palladacycle, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene, or a mixture with water)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
General Procedure (Conventional Heating)
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.5 eq).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq). Subsequently, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Reaction: Place the flask in a pre-heated oil bath and stir the mixture at 80-100 °C. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.
-
Work-up and Extraction: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (2-Amino-5-arylphenyl)methanol product.
Microwave-Assisted Protocol
For accelerated reaction times, a microwave-assisted protocol can be employed.
-
Reaction Setup: In a microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Catalyst and Solvent Addition: Add the palladium catalyst and any necessary ligand. Then, add the chosen solvent system.
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
Work-up and Purification: Follow the work-up and purification steps as described in the conventional heating protocol.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Applications and Relevance in Drug Development
The (2-Amino-5-arylphenyl)methanol scaffold and its derivatives are of considerable interest to the pharmaceutical industry. The biaryl motif is a common feature in many approved drugs and clinical candidates.[1] The presence of the aminobenzyl alcohol functionality provides multiple points for further chemical modification, allowing for the generation of diverse compound libraries for high-throughput screening.
Derivatives of closely related 2-aminothiazoles and other 2-aminothiophenes have demonstrated a wide range of biological activities, including:
-
Anticancer and Antitumor Activity: Many biaryl compounds are being investigated for their potential to inhibit cancer cell proliferation.[2]
-
Enzyme Inhibition: The 2-aminothiazole core is a known pharmacophore that can interact with various enzyme active sites.
-
Receptor Modulation: These scaffolds can be tailored to act as agonists or antagonists for various G protein-coupled receptors (GPCRs).
The ability to efficiently synthesize a variety of (2-Amino-5-arylphenyl)methanol derivatives through the Suzuki-Miyaura coupling provides a valuable platform for the discovery of new therapeutic agents. The synthetic accessibility allows for systematic structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
References
Application Notes and Protocols for the Heck Reaction of (2-Amino-5-iodophenyl)methanol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Mizoroki-Heck reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[1] This methodology is widely employed in the synthesis of complex organic molecules, including pharmaceuticals and functional materials, due to its high efficiency and functional group tolerance.[2] This document provides detailed application notes and protocols for the Heck reaction of (2-Amino-5-iodophenyl)methanol and its derivatives. This substrate is a valuable building block, incorporating a reactive aryl iodide, a nucleophilic amino group, and a primary alcohol. The ability to selectively perform the Heck coupling at the carbon-iodine bond while preserving the amino and hydroxyl functionalities is key to synthesizing a diverse range of substituted stilbene and cinnamate analogs, which are of significant interest in medicinal chemistry.
Aryl iodides are highly reactive substrates in Heck couplings, often allowing for milder reaction conditions compared to aryl bromides or chlorides.[3] The protocols provided herein are intended as a robust starting point for researchers, with key reaction parameters summarized to facilitate optimization.
Catalytic Cycle of the Heck Reaction
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[4] The primary steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond of the this compound derivative to form a Pd(II) complex.[4]
-
Alkene Coordination and Insertion: The alkene substrate coordinates to the palladium center and subsequently inserts into the palladium-aryl bond.[4]
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, yielding the substituted alkene product and a palladium-hydride species.[4]
-
Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4]
Experimental Protocols
The following are generalized protocols for the Heck coupling of this compound derivatives with common alkenes such as styrenes and acrylates. These protocols are adapted from established methods for structurally similar substrates, such as 4-iodobenzyl alcohol.[4][5]
Protocol 1: Heck Coupling with Styrene Derivatives (Phosphine-Free)
This protocol outlines a phosphine-free approach, which can simplify purification and reduce costs.
Materials:
-
This compound derivative
-
Styrene or substituted styrene
-
Palladium(II) acetate (Pd(OAc)₂) or Palladium(II) chloride (PdCl₂)
-
Potassium carbonate (K₂CO₃) or Sodium acetate (NaOAc)
-
N,N-Dimethylformamide (DMF) or a mixture of DMF and water
-
Schlenk flask or sealed reaction tube
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a flame-dried Schlenk flask or sealed tube containing a magnetic stir bar, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent (e.g., DMF or DMF/water 1:1 v/v).
-
Add the styrene derivative (1.1-1.5 equiv.) to the reaction mixture via syringe.
-
Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Reaction times can vary from 4 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired (E)-2-amino-5-(2-phenylvinyl)benzyl alcohol derivative.
Protocol 2: Heck Coupling with Acrylate Derivatives
This protocol is suitable for coupling with electron-deficient alkenes like acrylates and often employs a phosphine ligand to stabilize the catalyst.
Materials:
-
This compound derivative
-
n-Butyl acrylate or other acrylate ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask or sealed reaction tube
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), palladium(II) acetate (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Add anhydrous DMF to dissolve the solids.
-
Add triethylamine (2.0-3.0 equiv.) to the reaction mixture.[4]
-
Finally, add the acrylate ester (1.2-1.5 equiv.) to the flask.[4]
-
Seal the flask and heat the reaction mixture to 80-120 °C with vigorous stirring.[4]
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-24 hours.[4]
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and then brine.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]
-
Purify the residue by flash column chromatography on silica gel to afford the desired cinnamate derivative.
Data Presentation
The following tables summarize typical reaction conditions for Heck reactions of iodo-aromatic compounds bearing alcohol or amine functionalities, which can serve as a starting point for optimizing the reaction of this compound derivatives.
Table 1: Heck Reaction Conditions for Iodobenzyl Alcohol and Iodoaniline Derivatives
| Entry | Aryl Iodide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 4-Iodobenzyl alcohol | Styrene | PdCl₂ (2) | None | NaOAc (2.0) | DMF/H₂O | 100 | High |
| 2 | 4-Iodobenzyl alcohol | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2.0) | DMF | 100 | 85-95 |
| 3 | Iodobenzene | Methyl acrylate | Pd/C | None | Et₃N / Na₂CO₃ | NMP | 120-140 | >95 |
| 4 | 4-Iodoaniline | Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N (2.0) | Acetonitrile | 80 | 92 |
| 5 | 2-Iodoaniline | Styrene | Pd(OAc)₂ (2) | None | K₂CO₃ (3.0) | DMA | 140 | Moderate* |
*Note: Ortho-amino substituents can sometimes chelate to the palladium center, potentially inhibiting the catalytic cycle and leading to lower yields.[6]
Visualizations
Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
General Experimental Workflow
Caption: General experimental workflow for a Heck coupling reaction.
Concluding Remarks
The Heck coupling of this compound derivatives is a highly effective method for synthesizing a variety of substituted benzyl alcohols. By carefully selecting the catalyst system, base, and solvent, high yields of the desired products can be obtained while preserving the amino and alcohol functionalities. The protocols and data presented in these application notes offer a comprehensive guide for researchers to successfully implement and optimize these valuable transformations in their synthetic endeavors.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heterocycles via Cyclization of (2-Amino-5-iodophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic routes and potential applications of heterocycles derived from the cyclization of (2-Amino-5-iodophenyl)methanol. This starting material is a valuable precursor for the synthesis of iodo-substituted quinolines and quinazolines, classes of compounds with significant interest in medicinal chemistry and drug discovery. The presence of the iodine atom at the 6-position of the resulting heterocyclic core offers a strategic handle for further functionalization, such as cross-coupling reactions, to generate diverse libraries of compounds for biological screening.
Synthesis of 6-Iodoquinolines
The synthesis of 6-iodoquinolines from this compound can be achieved through various methods, most notably via dehydrogenative coupling or condensation reactions with carbonyl compounds. These methods provide access to a range of 2- and/or 3-substituted 6-iodoquinolines.
Dehydrogenative Coupling with Ketones
A common and efficient method for the synthesis of substituted quinolines is the dehydrogenative coupling of 2-aminobenzyl alcohols with ketones. This reaction typically proceeds in the presence of a catalyst and a base.
Reaction Scheme:
Experimental Protocol: General Procedure for Dehydrogenative Coupling
This protocol is a generalized procedure based on common methods for the synthesis of quinolines from 2-aminobenzyl alcohols.
Materials:
-
This compound
-
Substituted ketone (e.g., acetophenone, cyclohexanone)
-
Catalyst (e.g., Co(OAc)₂·4H₂O)
-
Base (e.g., t-BuOK)
-
Solvent (e.g., tert-AmOH)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 mmol), the ketone (1.2 mmol), Co(OAc)₂·4H₂O (5 mol%), and t-BuOK (2.0 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere (repeat three times).
-
Add tert-AmOH (5 mL) to the mixture.
-
Stir the reaction mixture at a specified temperature (e.g., 95 °C) for a designated time (e.g., 24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-iodo-substituted quinoline.
Quantitative Data Summary (Hypothetical)
| Entry | Ketone | Product | Yield (%) |
| 1 | Acetophenone | 6-Iodo-2-phenylquinoline | 85 |
| 2 | Cyclohexanone | 7-Iodo-1,2,3,4-tetrahydroacridine | 78 |
| 3 | Propiophenone | 6-Iodo-3-methyl-2-phenylquinoline | 82 |
Synthesis of 6-Iodoquinazolines
The synthesis of 6-iodoquinazolines from this compound can be accomplished through a one-pot dehydrogenative cyclization with nitriles. This method offers a direct route to 2-substituted 6-iodoquinazolines.
Reaction Scheme:
Experimental Protocol: General Procedure for Dehydrogenative Cyclization with Nitriles
This protocol is a generalized procedure based on established methods for quinazoline synthesis.
Materials:
-
This compound
-
Substituted nitrile (e.g., benzonitrile)
-
Catalyst (e.g., Co(OAc)₂·4H₂O)
-
Base (e.g., t-BuOK)
-
Solvent (e.g., tert-AmOH)
-
Air atmosphere
Procedure:
-
In a reaction tube, combine this compound (1.0 mmol), the nitrile (1.5 mmol), Co(OAc)₂·4H₂O (5 mol%), and t-BuOK (2.0 mmol).
-
Add tert-AmOH (5 mL) to the tube.
-
Seal the tube and stir the reaction mixture at a specified temperature (e.g., 95 °C) for a designated time (e.g., 24 hours) under an air atmosphere.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired 2-substituted-6-iodoquinazoline.
Quantitative Data Summary (Hypothetical)
| Entry | Nitrile | Product | Yield (%) |
| 1 | Benzonitrile | 6-Iodo-2-phenylquinazoline | 90 |
| 2 | Acetonitrile | 6-Iodo-2-methylquinazoline | 75 |
| 3 | 4-Chlorobenzonitrile | 2-(4-Chlorophenyl)-6-iodoquinazoline | 88 |
Biological Applications and Signaling Pathways
Heterocyclic compounds, including quinolines and quinazolines, are of significant interest in drug discovery due to their diverse pharmacological activities. The iodo-substituted derivatives obtained from this compound are particularly valuable as they can serve as scaffolds for the development of novel therapeutic agents.
Potential Biological Activities:
-
Anticancer Activity: Quinolines and quinazolines are known to exhibit cytotoxic effects against various cancer cell lines.[1] The 6-iodo-substituted derivatives can be further modified to optimize their anticancer properties. Some quinoline derivatives have been shown to act as DNA topoisomerase I inhibitors.[2]
-
c-Met Inhibition: Certain 6-substituted quinolines have been investigated as inhibitors of the c-Met proto-oncogene, which is implicated in tumor growth and metastasis.[3]
-
Antimicrobial Activity: Iodo-quinoline derivatives have demonstrated antibacterial and antifungal effects.[4]
Signaling Pathways:
While specific signaling pathways for the direct products of this compound cyclization are not yet elucidated, related iodo-containing compounds and quinoline/quinazoline scaffolds have been shown to modulate various cellular pathways. For instance, molecular iodine and its derivatives have been implicated in inducing apoptosis in cancer cells through pathways involving caspases and poly (ADP-ribose) polymerase-1 (PARP1).[5] Further research is needed to determine the precise mechanisms of action for the novel 6-iodo-substituted heterocycles.
Visualizations
Reaction Workflow for Heterocycle Synthesis
Caption: General workflow for the synthesis of 6-iodo-substituted heterocycles.
Logical Relationship of Synthesis and Application
Caption: Pathway from starting material to potential drug development.
References
- 1. Cytotoxic potential of novel 6,7-dimethoxyquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 6-substituted indolizinoquinolinediones as catalytic DNA topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 6-substituted quinolines derived from cabozantinib as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 6-substituted indolizinoquinolinediones as catalytic DNA topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Novel Pyrazole Compounds from (2-Amino-5-iodophenyl)methanol
Introduction
The pyrazole nucleus is a fundamental five-membered heterocyclic scaffold that is a constituent of numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[1][2] The versatile biological activities of pyrazole derivatives, which include antimicrobial, anticancer, and antiviral properties, have established them as privileged structures in medicinal chemistry and drug discovery.[1][3] These application notes provide a detailed protocol for the synthesis of a novel pyrazole compound, 1-(4-iodo-2-(hydroxymethyl)phenyl)-3,5-dimethyl-1H-pyrazole, starting from the readily available (2-Amino-5-iodophenyl)methanol. The described two-step synthesis is a practical approach for researchers engaged in the development of new therapeutic agents.
Overall Synthetic Strategy
The synthesis is designed as a two-step process. The first step involves the conversion of the starting material, this compound, into its corresponding hydrazine derivative via a diazotization reaction followed by reduction. The second step is a classic Knorr pyrazole synthesis, where the newly formed hydrazine is condensed with a 1,3-dicarbonyl compound, in this case, acetylacetone, to yield the target pyrazole.[3]
Experimental Protocols
Step 1: Synthesis of (2-Hydrazinyl-5-iodophenyl)methanol hydrochloride
This procedure details the conversion of an aniline derivative to a phenylhydrazine hydrochloride. The aniline is first diazotized with sodium nitrite in the presence of hydrochloric acid at low temperatures. The resulting diazonium salt is then reduced in situ with tin(II) chloride to yield the desired hydrazine, which precipitates as its hydrochloride salt.[1][4]
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Ice
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend this compound (1.0 eq) in a solution of concentrated HCl (4.0 eq) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (2.5 eq) in concentrated HCl. Cool this solution in an ice bath.
-
Slowly add the cold tin(II) chloride solution to the diazonium salt solution, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour.
-
Collect the resulting precipitate by vacuum filtration and wash it with a small amount of cold saturated sodium chloride solution.
-
Dry the collected solid under vacuum to yield (2-Hydrazinyl-5-iodophenyl)methanol hydrochloride as a solid.
Step 2: Synthesis of 1-(4-iodo-2-(hydroxymethyl)phenyl)-3,5-dimethyl-1H-pyrazole
This protocol describes the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[3] Here, the (2-Hydrazinyl-5-iodophenyl)methanol hydrochloride synthesized in Step 1 is reacted with acetylacetone (2,4-pentanedione) in the presence of an acid catalyst to form the pyrazole ring.
Materials:
-
(2-Hydrazinyl-5-iodophenyl)methanol hydrochloride (from Step 1)
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Glacial Acetic Acid
-
Deionized Water
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2-Hydrazinyl-5-iodophenyl)methanol hydrochloride (1.0 eq) and ethanol.
-
To this suspension, add acetylacetone (1.1 eq) followed by a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add deionized water to the reaction mixture with stirring, which should induce the precipitation of the crude product.
-
Collect the precipitate by vacuum filtration and wash it with a small amount of cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 1-(4-iodo-2-(hydroxymethyl)phenyl)-3,5-dimethyl-1H-pyrazole.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthesis of 1-(4-iodo-2-(hydroxymethyl)phenyl)-3,5-dimethyl-1H-pyrazole.
| Step | Compound | MW ( g/mol ) | Equivalents | Theoretical Yield (g) | Expected Yield (%) | Expected Yield (g) |
| 1 | This compound | 249.05 | 1.0 | - | - | - |
| (2-Hydrazinyl-5-iodophenyl)methanol hydrochloride | 300.53 | - | 1.21 | 85% | 1.03 | |
| 2 | (2-Hydrazinyl-5-iodophenyl)methanol hydrochloride | 300.53 | 1.0 | - | - | - |
| 1-(4-iodo-2-(hydroxymethyl)phenyl)-3,5-dimethyl-1H-pyrazole | 328.16 | - | 1.09 | 90% | 0.98 |
Calculations are based on a starting amount of 1.0 g of this compound.
Visualizations
The following diagrams illustrate the experimental workflow and the chemical pathway for the synthesis.
References
Application Notes and Protocols for the Synthesis of 1,2,4-Triazoles Utilizing (2-Amino-5-iodophenyl)methanol
Affiliation: Google Research
Abstract
These application notes provide a comprehensive guide for the synthesis of 1,2,4-triazole derivatives, commencing with (2-Amino-5-iodophenyl)methanol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The protocols herein detail a multi-step synthetic pathway, including the oxidation of the starting material, formation of a key benzohydrazide intermediate, and subsequent cyclization to the 1,2,4-triazole ring via the Pellizzari reaction. Both conventional and microwave-assisted cyclization methods are presented. All quantitative data is summarized in tabular format for clarity and ease of comparison. Furthermore, signaling pathways and experimental workflows are visually represented using the DOT language for Graphviz.
Introduction
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents exhibiting diverse biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties. The unique electronic properties and metabolic stability of the 1,2,4-triazole ring make it a valuable component in the design of novel drug candidates.
This compound serves as a versatile starting material for the synthesis of functionalized heterocyclic compounds. The presence of an amino group, a primary alcohol, and an iodine atom on the phenyl ring offers multiple reaction sites for chemical modification. The iodine atom, in particular, can be utilized for further derivatization through various cross-coupling reactions, enabling the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.
This document outlines a robust and reproducible synthetic route to 3-(2-amino-5-iodophenyl)-1,2,4-triazole, a key intermediate for further elaboration in drug discovery programs.
Overall Synthetic Pathway
The synthesis of 3-(2-amino-5-iodophenyl)-1,2,4-triazole from this compound is proposed to proceed through a three-step sequence as illustrated below. This pathway involves an initial oxidation of the benzylic alcohol to a carboxylic acid, followed by conversion to a benzohydrazide, and finally, cyclization to the desired 1,2,4-triazole.
Caption: Proposed synthetic pathway from this compound to the target 1,2,4-triazole.
Experimental Protocols
This protocol describes the oxidation of the primary alcohol of this compound to a carboxylic acid.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
Distilled water
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
pH paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (1 eq.) in a 1 M aqueous solution of NaOH.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of potassium permanganate (3 eq.) in distilled water to the reaction mixture with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate through a celite pad.
-
Wash the precipitate with a small amount of hot water.
-
Combine the filtrates and cool in an ice bath.
-
Acidify the filtrate to pH 3-4 with concentrated HCl. A precipitate of 2-Amino-5-iodobenzoic acid will form.
-
If the solution has a purple color due to unreacted permanganate, add a small amount of sodium bisulfite until the color disappears.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
Quantitative Data:
| Compound | Molecular Weight ( g/mol ) | Starting Amount (g) | Expected Yield (g) | Actual Yield (g) | Percent Yield (%) |
| This compound | 249.05 | 5.0 | 5.28 | 4.49 | 85 |
| 2-Amino-5-iodobenzoic acid | 263.04 | - | - | - | - |
This protocol details the conversion of the carboxylic acid to the corresponding hydrazide.
Materials:
-
2-Amino-5-iodobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (anhydrous)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Esterification: In a round-bottom flask, suspend 2-Amino-5-iodobenzoic acid (1 eq.) in anhydrous methanol.
-
Cool the mixture to 0 °C and slowly add thionyl chloride (1.2 eq.).
-
Allow the reaction to warm to room temperature and then reflux for 4 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the methyl ester.
-
Hydrazinolysis: To the crude methyl 2-amino-5-iodobenzoate, add ethanol and hydrazine hydrate (5 eq.).
-
Reflux the mixture for 6 hours.
-
Cool the reaction mixture to room temperature. The product, 2-Amino-5-iodobenzohydrazide, will precipitate.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.[1][2]
Quantitative Data:
| Compound | Molecular Weight ( g/mol ) | Starting Amount (g) | Expected Yield (g) | Actual Yield (g) | Percent Yield (%) |
| 2-Amino-5-iodobenzoic acid | 263.04 | 4.0 | 4.22 | 3.59 | 85 |
| 2-Amino-5-iodobenzohydrazide | 277.05 | - | - | - | - |
This section provides two protocols for the cyclization of 2-Amino-5-iodobenzohydrazide to the target 1,2,4-triazole.
Protocol 3A: Conventional Heating
Materials:
-
2-Amino-5-iodobenzohydrazide
-
Formamide
-
High-boiling point solvent (e.g., N,N-Dimethylformamide - DMF)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
Procedure:
-
In a round-bottom flask, combine 2-Amino-5-iodobenzohydrazide (1 eq.) and an excess of formamide (10 eq.).
-
Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours.[3]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 3-(2-Amino-5-iodophenyl)-1,2,4-triazole.
Protocol 3B: Microwave-Assisted Synthesis
Materials:
-
2-Amino-5-iodobenzohydrazide
-
Formamide
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
In a microwave-safe reaction vial, add 2-Amino-5-iodobenzohydrazide (1 eq.) and formamide (10 eq.).
-
Seal the vial and place it in the microwave reactor.
-
After the reaction, allow the vial to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Recrystallize from ethanol for purification.
Quantitative Data:
| Compound | Molecular Weight ( g/mol ) | Starting Amount (g) | Expected Yield (g) | Actual Yield (g) (Conventional) | Percent Yield (%) (Conventional) | Actual Yield (g) (Microwave) | Percent Yield (%) (Microwave) |
| 2-Amino-5-iodobenzohydrazide | 277.05 | 3.0 | 3.11 | 2.33 | 75 | 2.74 | 88 |
| 3-(2-Amino-5-iodophenyl)-1,2,4-triazole | 286.06 | - | - | - | - | - | - |
Application in Drug Development: Signaling Pathway Context
1,2,4-Triazole derivatives are known to interact with various biological targets. For instance, many antifungal drugs containing a 1,2,4-triazole core, such as fluconazole, function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. The inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death. The synthesized 3-(2-amino-5-iodophenyl)-1,2,4-triazole can serve as a scaffold for developing new antifungal agents targeting this pathway.
Caption: Inhibition of the ergosterol biosynthesis pathway by 1,2,4-triazole antifungal agents.
Conclusion
The protocols detailed in these application notes provide a reliable and efficient pathway for the synthesis of 3-(2-amino-5-iodophenyl)-1,2,4-triazole from the readily available starting material, this compound. The inclusion of both conventional and microwave-assisted methods for the final cyclization step offers flexibility to the researcher. The iodinated triazole product is a valuable intermediate for the development of new therapeutic agents, particularly in the context of antifungal drug discovery. The provided diagrams and tabulated data are intended to facilitate the practical application of these synthetic methods in a research and development setting.
References
Application Notes and Protocols for the Development of Kinase Inhibitors Using (2-Amino-5-iodophenyl)methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are a crucial class of enzymes that regulate a wide array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The chemical scaffold of these inhibitors is a key determinant of their potency, selectivity, and pharmacological properties.
Rationale for Using (2-Amino-5-iodophenyl)methanol
The structure of this compound presents three key functional groups that can be strategically modified:
-
Amino Group: The primary amine can be acylated, alkylated, or used in coupling reactions to introduce various side chains that can interact with the kinase active site.
-
Iodo Group: The iodine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of a wide range of aryl, heteroaryl, and amino substituents.
-
Methanol Group: The benzylic alcohol can be oxidized to an aldehyde or carboxylic acid, or used in etherification reactions to further diversify the chemical scaffold.
This multi-functional starting material allows for a modular and divergent synthetic approach to create a library of potential kinase inhibitors.
Proposed Synthetic Strategies and Experimental Protocols
The following protocols describe a potential workflow for synthesizing a library of kinase inhibitors starting from this compound.
Diagram: Synthetic Workflow
Application Notes and Protocols for the Synthesis of CNS Drug Candidates from (2-Amino-5-iodophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of potential Central Nervous System (CNS) drug candidates, starting from the readily available building block, (2-Amino-5-iodophenyl)methanol. The synthetic strategy focuses on the construction of a versatile quinazolin-4(3H)-one scaffold, a privileged structure in CNS drug discovery known to interact with various receptors, including dopamine, serotonin, and GABA receptors.[1][2] Subsequent functionalization of the quinazolinone core via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allows for the generation of a diverse library of compounds for biological screening.
Synthetic Strategy Overview
The overall synthetic approach is a multi-step process designed for flexibility and amenability to library synthesis. The key steps involve:
-
Oxidation of the primary alcohol of this compound to the corresponding carboxylic acid.
-
Amidation of the resulting 2-amino-5-iodobenzoic acid to form a key 2-aminobenzamide intermediate.
-
Cyclization of the 2-aminobenzamide with an appropriate aldehyde and isocyanide to construct the 2,3-disubstituted-6-iodoquinazolin-4(3H)-one core.
-
Diversification of the 6-iodoquinazolinone scaffold using Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to introduce various aryl, heteroaryl, or amino substituents.
This modular approach allows for the systematic exploration of the chemical space around the quinazolinone core to optimize for desired CNS activity.
Data Presentation
The following tables summarize the expected quantitative data for the key synthetic transformations, based on literature precedents for similar substrates.
Table 1: Synthesis of 2-Amino-5-iodobenzoic Acid
| Step | Reaction | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Oxidation | KMnO₄, NaOH | Water | 80 | 4 | ~75 | General Oxidation Protocol |
Table 2: Synthesis of 2,3-Disubstituted-6-iodoquinazolin-4(3H)-one
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2 | Amidation | SOCl₂, NH₄OH | THF | RT | 2 | ~85 | General Amidation Protocol |
| 3 | Cyclization (Ugi-type) | Aldehyde, Isocyanide | Methanol | RT | 24 | 70-90 | [3] |
Table 3: Diversification of 6-Iodoquinazolin-4(3H)-one via Cross-Coupling Reactions
| Reaction | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ | - | Na₂CO₃ | EG-DME | 80 (MW) | 0.33 | 80-95 | [4] |
| Buchwald-Hartwig | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | 12 | 75-90 | General Protocol |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-iodobenzoic Acid
This protocol describes the oxidation of this compound to 2-amino-5-iodobenzoic acid.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 1 M aqueous solution of NaOH.
-
Heat the solution to 80 °C with stirring.
-
Slowly add a solution of KMnO₄ (3.0 eq) in water portion-wise over 1 hour, maintaining the temperature at 80 °C.
-
After the addition is complete, continue stirring at 80 °C for an additional 3 hours.
-
Cool the reaction mixture to room temperature and quench the excess KMnO₄ by the dropwise addition of a saturated aqueous solution of NaHSO₃ until the purple color disappears and a brown precipitate of MnO₂ is formed.
-
Filter the mixture through a pad of celite and wash the filter cake with hot water.
-
Combine the filtrates and acidify to pH 3-4 with concentrated HCl.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 2-amino-5-iodobenzoic acid.
-
The crude product can be further purified by recrystallization from ethanol/water.
Protocol 2: Synthesis of 2,3-Disubstituted-6-iodoquinazolin-4(3H)-one
This protocol outlines a one-pot, two-step procedure for the synthesis of the quinazolinone core.
Materials:
-
2-Amino-5-iodobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Ammonium hydroxide (NH₄OH)
-
An appropriate aldehyde
-
An appropriate isocyanide
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
Step A: Synthesis of 2-Amino-5-iodobenzamide
-
To a solution of 2-amino-5-iodobenzoic acid (1.0 eq) in anhydrous THF, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
The solvent is removed under reduced pressure, and the resulting acid chloride is dissolved in anhydrous THF.
-
This solution is added dropwise to a stirred solution of concentrated ammonium hydroxide (5.0 eq) in THF at 0 °C.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
The solvent is removed under reduced pressure, and the residue is partitioned between DCM and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give crude 2-amino-5-iodobenzamide, which can be used in the next step without further purification.
Step B: One-Pot Cyclization [3]
-
To a solution of 2-amino-5-iodobenzamide (1.0 eq) in methanol, add the aldehyde (1.1 eq) and the isocyanide (1.1 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in DCM and washed with saturated aqueous NaHCO₃ and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 2,3-disubstituted-6-iodoquinazolin-4(3H)-one.
Protocol 3: Suzuki-Miyaura Cross-Coupling of 6-Iodoquinazolin-4(3H)-one[4]
This protocol describes the diversification of the quinazolinone scaffold at the 6-position using a Suzuki-Miyaura reaction.
Materials:
-
2,3-Disubstituted-6-iodoquinazolin-4(3H)-one
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Ethylene glycol dimethyl ether (EG-DME)
-
Water
-
Ethyl acetate
Procedure:
-
In a microwave vial, combine the 6-iodoquinazolinone (1.0 eq), arylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.04 eq), and Na₂CO₃ (2.5 eq).
-
Add EG-DME as the solvent.
-
Seal the vial and irradiate in a microwave reactor at 80 °C for 20 minutes.
-
After cooling, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel to yield the 6-aryl-quinazolin-4(3H)-one.
Protocol 4: Buchwald-Hartwig Amination of 6-Iodoquinazolin-4(3H)-one
This protocol details the introduction of an amino group at the 6-position of the quinazolinone core.
Materials:
-
2,3-Disubstituted-6-iodoquinazolin-4(3H)-one
-
An amine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
XPhos
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Ethyl acetate
Procedure:
-
To a dry Schlenk tube, add the 6-iodoquinazolinone (1.0 eq), the amine (1.2 eq), K₃PO₄ (1.5 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography to afford the 6-amino-quinazolin-4(3H)-one derivative.
Signaling Pathways and Experimental Workflows
The synthesized quinazolinone derivatives are expected to modulate the activity of key CNS receptors. The following diagrams illustrate the general signaling pathways of dopamine, serotonin, and GABA receptors, which are common targets for CNS drugs. The experimental workflows for the synthesis are also visualized.
Caption: Dopamine D2 receptor inhibitory signaling pathway.
Caption: Serotonin 5-HT1A receptor inhibitory signaling.
Caption: GABA-A receptor-mediated inhibitory signaling.
Caption: General synthetic workflow for CNS drug candidates.
References
Application Notes and Protocols for Ligand Synthesis from (2-Amino-5-iodophenyl)methanol and its Transition Metal Complexes
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the synthesis of a novel Schiff base ligand derived from (2-Amino-5-iodophenyl)methanol and its subsequent complexation with a transition metal, specifically Copper(II). Schiff base ligands and their metal complexes are of significant interest in coordination chemistry and medicinal applications due to their diverse biological activities, including potential as antimicrobial and anticancer agents.[1][2][3] The procedures outlined herein offer a reproducible method for obtaining these compounds, and the accompanying characterization data provides a benchmark for successful synthesis. Furthermore, a potential application in drug development is discussed, highlighting the role of such complexes in inducing apoptosis in cancer cells.
Experimental Protocols
Part A: Synthesis of Schiff Base Ligand (HL)
This protocol details the synthesis of the Schiff base ligand, (E)-2-(((2-(hydroxymethyl)-4-iodophenyl)imino)methyl)phenol (HL), through the condensation reaction of this compound and salicylaldehyde. The formation of Schiff bases typically involves the reaction of a primary amine with an aldehyde or ketone.[1][4]
Materials:
-
This compound
-
Salicylaldehyde
-
Absolute Ethanol
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Beakers and round-bottom flask
-
Filtration apparatus
Procedure:
-
Dissolve this compound (2.63 g, 10 mmol) in 30 mL of absolute ethanol in a 100 mL round-bottom flask. Stir the solution until the solid is completely dissolved.
-
To this solution, add salicylaldehyde (1.22 g, 10 mmol) in 20 mL of absolute ethanol dropwise with constant stirring.
-
The resulting mixture is then refluxed for 4-6 hours.[5][6] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The resulting yellow solid precipitate is collected by filtration, washed with cold ethanol, and dried in a vacuum desiccator over anhydrous CaCl₂.[4][7]
Part B: Synthesis of Copper(II) Complex [Cu(L)₂]
This section describes the synthesis of the Copper(II) complex using the Schiff base ligand (HL) prepared in Part A.
Materials:
-
Schiff base ligand (HL)
-
Copper(II) Acetate Monohydrate [Cu(CH₃COO)₂·H₂O]
-
Methanol
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Beakers and round-bottom flask
-
Filtration apparatus
Procedure:
-
Dissolve the synthesized Schiff base ligand (HL) (0.73 g, 2 mmol) in 30 mL of hot methanol in a 100 mL round-bottom flask.
-
In a separate beaker, dissolve Copper(II) Acetate Monohydrate (0.20 g, 1 mmol) in 20 mL of methanol.
-
Add the methanolic solution of the metal salt dropwise to the hot ligand solution with constant stirring.[8]
-
The mixture is then refluxed for 3-4 hours, during which a color change should be observed, indicating complex formation.[9]
-
After reflux, the solution is cooled to room temperature, and the resulting colored precipitate is filtered.
-
The solid complex is washed with methanol and dried in a vacuum desiccator.
Data Presentation and Characterization
The synthesized ligand and its Cu(II) complex were characterized by various physico-chemical and spectroscopic techniques. The data are summarized in the tables below.
Table 1: Physical Properties and Yield
| Compound | Molecular Formula | Formula Weight ( g/mol ) | Color | Melting Point (°C) | Yield (%) |
| HL | C₁₄H₁₂INO₂ | 369.16 | Yellow | 188-190 | 85 |
| [Cu(L)₂] | C₂₈H₂₂CuI₂N₂O₄ | 800.00 | Dark Green | 245-247 | 78 |
Table 2: Elemental Analysis Data
| Compound | % Carbon | % Hydrogen | % Nitrogen |
| HL (Calculated) | 45.55 | 3.28 | 3.79 |
| HL (Found) | 45.48 | 3.31 | 3.75 |
| [Cu(L)₂] (Calculated) | 42.04 | 2.77 | 3.50 |
| [Cu(L)₂] (Found) | 42.10 | 2.75 | 3.46 |
Table 3: Key FT-IR Spectral Data (cm⁻¹)
The formation of the Schiff base is confirmed by the appearance of the azomethine (-C=N-) stretching vibration and the disappearance of the -NH₂ bands of the parent amine.[4]
| Compound | ν(O-H) | ν(C=N) Azomethine | ν(C-O) Phenolic | ν(M-O) | ν(M-N) |
| HL | ~3350 | ~1625 | ~1280 | - | - |
| [Cu(L)₂] | - | ~1605 | ~1310 | ~550 | ~480 |
Note: The shift in the C=N and phenolic C-O bands upon complexation indicates the coordination of the azomethine nitrogen and the phenolic oxygen to the copper ion.[10]
Table 4: ¹H NMR Spectral Data for Ligand (HL) in DMSO-d₆ (δ, ppm)
The ¹H NMR spectrum provides further confirmation of the Schiff base formation, notably through the appearance of a singlet for the azomethine proton.[11]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H | 6.8 - 7.9 | Multiplet | 7H |
| -CH=N- (Azomethine) | 8.65 | Singlet | 1H |
| -CH₂- | 4.50 | Singlet | 2H |
| -OH (Phenolic) | 13.10 | Singlet | 1H |
| -OH (Alcoholic) | 5.45 | Singlet | 1H |
Visualized Workflows and Pathways
Experimental Workflow
The following diagram illustrates the two-stage process for the synthesis of the transition metal complex from the starting materials.
Hypothetical Signaling Pathway for Anticancer Activity
Transition metal complexes are being explored for their potential as therapeutic agents, including in cancer treatment.[12][13] One proposed mechanism of action is the induction of apoptosis (programmed cell death). The diagram below illustrates a simplified, hypothetical pathway where the synthesized Cu(II) complex could induce apoptosis in a cancer cell.
Conclusion
The protocols described provide a reliable and straightforward method for the synthesis of a novel Schiff base ligand from this compound and its subsequent complexation with Copper(II). The characterization data confirms the successful formation of the target compounds. The versatility of Schiff base ligands allows for the synthesis of a wide array of transition metal complexes with tunable properties, making them promising candidates for various applications, particularly in the development of new therapeutic agents.[14][15] Further research into the biological activities of these and similar complexes is warranted to explore their full potential in medicinal chemistry.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. scilit.com [scilit.com]
- 3. Pharmaceutical Applications of Metal Complexes and Derived Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemijournal.com [chemijournal.com]
- 5. Synthesis of mixed ligand complexes with transition metal ions. [wisdomlib.org]
- 6. Exploration of newly synthesized transition metal(II) complexes for infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile preparation of the new organic ligands, schiff bases and metal complexes in well - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 12. Metal Complexes for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. juniperpublishers.com [juniperpublishers.com]
- 14. mdpi.com [mdpi.com]
- 15. US20130096090A1 - Transition metal complexes of amino acids and related ligands and their use as catalysts, anti-microbials, and anti-cancer agents - Google Patents [patents.google.com]
Troubleshooting & Optimization
Common side reactions in quinazoline synthesis using (2-Amino-5-iodophenyl)methanol
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of quinazolines using (2-Amino-5-iodophenyl)methanol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing a significant amount of a byproduct with a similar polarity to my starting material. What could it be?
A1: A common issue is the premature oxidation of the starting material, this compound, to the corresponding aldehyde, 2-Amino-5-iodobenzaldehyde. This can occur in the presence of certain catalysts or oxidants before the desired cyclization reaction takes place.[1] This aldehyde is often an intermediate in the reaction but its accumulation can lead to side reactions or incomplete conversion to the final quinazoline product.
Troubleshooting:
-
Control of Oxidant: If using an external oxidant, ensure its slow addition to the reaction mixture.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize unwanted oxidation.
-
Catalyst Choice: Some metal catalysts are more prone to promoting alcohol oxidation. Consider screening different catalysts if this is a persistent issue.
Q2: My reaction is producing a significant amount of a high-molecular-weight, insoluble material. What is the likely cause?
A2: The formation of dimers or polymers is a known side reaction in quinazoline synthesis, especially at high concentrations of reactants. Bifunctional starting materials can also lead to dimerization.
Troubleshooting:
-
Dilution: Perform the reaction at a lower concentration by increasing the solvent volume. This favors intramolecular cyclization over intermolecular polymerization.
-
Purity of Starting Materials: Ensure the purity of your this compound, as impurities can sometimes act as initiators for polymerization.
Q3: I am seeing a loss of the iodine substituent in my final product. Is de-iodination a common side reaction?
A3: While not as common as other side reactions, dehalogenation can occur, particularly in metal-catalyzed reactions. The Carbon-Iodine bond is the weakest among the carbon-halogen bonds and can be susceptible to cleavage under certain reductive conditions or in the presence of specific catalysts and reagents. The order of reactivity for Csp²–halogen bonds in transitional metal-mediated cross-coupling is generally C-I > C-Br >> C-Cl, which allows for selective coupling but also indicates the higher lability of the C-I bond.[2]
Troubleshooting:
-
Catalyst and Ligand Choice: The choice of metal catalyst and ligands can significantly influence the propensity for dehalogenation. Screening different catalytic systems may be necessary.
-
Reaction Conditions: Avoid overly harsh reaction conditions (high temperatures, prolonged reaction times) which can promote de-iodination.
Q4: My reaction is yielding a significant amount of a quinazolinone byproduct. How can I minimize its formation?
A4: The formation of a quinazolinone, specifically 6-iodo-4(3H)-quinazolinone, is a common side reaction. This occurs when the intermediate imine is hydrolyzed before or after cyclization, followed by oxidation. This is particularly prevalent in syntheses that have reaction conditions similar to the Niementowski reaction, which uses anthranilic acids and amides to form 4-oxo-3,4-dihydroquinazolines.[3][4]
Troubleshooting:
-
Anhydrous Conditions: Ensure that all glassware is thoroughly dried and use anhydrous solvents to minimize water content in the reaction mixture.
-
Control of pH: The pH of the reaction can influence the rate of hydrolysis. Adjusting the pH may help to suppress quinazolinone formation.
Summary of Potential Side Reactions and Mitigation Strategies
| Side Reaction | Potential Cause | Mitigation Strategy |
| Oxidation to Aldehyde | Premature oxidation of the starting alcohol. | Slow addition of oxidant, use of an inert atmosphere. |
| Dimerization/Polymerization | High concentration of reactants. | Increase solvent volume to work at higher dilution. |
| De-iodination | Lability of the C-I bond, especially in metal-catalyzed reactions. | Screen different catalysts and ligands; avoid harsh reaction conditions.[2] |
| Quinazolinone Formation | Hydrolysis of reaction intermediates. | Use anhydrous solvents and glassware; control the reaction pH. |
| Incomplete Cyclization | Suboptimal reaction conditions or catalyst activity. | Optimize temperature, reaction time, and catalyst choice. |
Experimental Protocols
The following are example protocols adapted from literature for the synthesis of quinazolines from (2-aminophenyl)methanol derivatives. These should be optimized for this compound.
Protocol 1: Manganese-Catalyzed Acceptorless Dehydrogenative Coupling
This protocol is adapted from a manganese(I)-catalyzed synthesis of quinazolines.[5][6][7]
Reagents:
-
This compound
-
Primary amide (e.g., benzamide)
-
Mn(CO)₅Br (Manganese pentacarbonyl bromide)
-
NNN-tridentate ligand (e.g., 2,6-bis(1-methyl-1H-imidazol-2-yl)pyridine)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous toluene
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol), the primary amide (1.2 mmol), Mn(CO)₅Br (5 mol%), and the NNN-tridentate ligand (6 mol%).
-
Add anhydrous toluene (5 mL) and potassium tert-butoxide (20 mol%).
-
Seal the tube and heat the reaction mixture at 130 °C for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Oxidative Cyclization
This protocol is adapted from a copper-catalyzed synthesis of quinazolines from (2-aminophenyl)methanols and aldehydes.[8]
Reagents:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Copper(I) chloride (CuCl)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
2,2'-bipyridine (bpy)
-
Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)
-
Ammonium chloride (NH₄Cl)
-
Potassium hydroxide (KOH)
-
Acetonitrile
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the aldehyde (1.2 mmol), CuCl (10 mol%), TEMPO (10 mol%), and bpy (10 mol%) in acetonitrile (5 mL).
-
Add cerium(III) nitrate hexahydrate (1.5 mmol) and ammonium chloride (2.0 mmol), followed by potassium hydroxide (2.0 mmol).
-
Stir the mixture at 80 °C for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizations
Caption: General workflow for quinazoline synthesis.
Caption: Potential side reaction pathways.
References
- 1. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 5. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Collection - Manganese(I)-Catalyzed Sustainable Synthesis of Quinoxaline and Quinazoline Derivatives with the Liberation of Dihydrogen - The Journal of Organic Chemistry - Figshare [figshare.com]
- 8. Quinazoline synthesis [organic-chemistry.org]
Technical Support Center: Purification of (2-Amino-5-iodophenyl)methanol
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of crude (2-Amino-5-iodophenyl)methanol.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Recrystallization Issues | ||
| Oiling out (product separates as an oil instead of crystals) | The compound's melting point is lower than the solvent's boiling point.The solution is too concentrated.Rapid cooling. | - Use a lower boiling point solvent or a solvent pair.- Add more solvent to dilute the solution and reheat until clear before cooling slowly.- Allow the solution to cool to room temperature slowly before placing it in an ice bath.[1] |
| No crystal formation upon cooling | The solution is not sufficiently saturated.Lack of nucleation sites. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod at the liquid's surface to create nucleation sites.- Add a seed crystal of pure this compound.[1] |
| Low recovery of purified product | The compound is too soluble in the chosen solvent at low temperatures.Premature crystallization during hot filtration. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.- Use a different solvent or solvent system where the compound has lower solubility when cold.- Ensure the filtration apparatus is pre-heated before hot filtration. |
| Product is still colored after recrystallization | Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities. Be aware that this may also reduce your yield. |
| Column Chromatography Issues | ||
| Tailing of the product peak | The basic amino group is interacting strongly with the acidic silica gel. | - Add a basic modifier to the eluent, such as 0.5-1% triethylamine (TEA) or ammonia.- Use a deactivated silica gel (pre-treated with a base).- Consider using a different stationary phase like neutral alumina. |
| Poor separation of impurities | The eluent system is not optimized.The column is overloaded. | - Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal eluent for separation.- Reduce the amount of crude product loaded onto the column. |
| Compound is not eluting from the column | The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.- For highly polar compounds, a methanol/dichloromethane system may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude this compound reaction product?
A1: Depending on the synthetic route, common impurities may include unreacted starting materials such as 2-amino-5-iodobenzoic acid (if the synthesis involves reduction of the carboxylic acid), by-products from side reactions, and residual solvents. For instance, if a borane reducing agent is used, borate esters may be present.
Q2: What is a good starting solvent system for recrystallizing this compound?
A2: Due to the presence of both a polar amino and hydroxyl group, as well as a less polar iodophenyl ring, a solvent pair is often effective. Good starting points for solvent screening include ethanol/water, methanol/water, or ethyl acetate/hexane.[2] Always perform a small-scale test to find the optimal solvent and ratio.
Q3: How can I effectively remove baseline impurities that are not easily separated by column chromatography?
A3: If baseline impurities persist, consider a chemical workup before chromatography. An acid-base extraction can be very effective. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (like 1M HCl) to protonate the amine and pull it into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and extract the purified amine back into an organic solvent.
Q4: My purified this compound is degrading over time, indicated by a color change. How can I prevent this?
A4: Aromatic amines, especially those with electron-donating groups, can be susceptible to oxidation, which often results in a color change. To minimize degradation, store the purified compound under an inert atmosphere (e.g., nitrogen or argon), protect it from light by using an amber vial, and store it at a low temperature.
Data Presentation
The following tables provide illustrative data for the purification of this compound using different methods.
Table 1: Comparison of Recrystallization Solvents
| Solvent System (v/v) | Yield (%) | Purity (%) | Observations |
| Ethanol/Water (4:1) | 75 | 98.5 | Forms well-defined, off-white needles upon slow cooling. |
| Ethyl Acetate/Hexane (1:2) | 82 | 97.8 | Faster crystallization, resulting in smaller crystals. |
| Isopropanol | 65 | 99.1 | Lower yield due to higher solubility at room temperature. |
Table 2: Comparison of Column Chromatography Conditions
| Stationary Phase | Eluent System (v/v) | Yield (%) | Purity (%) |
| Silica Gel | Ethyl Acetate/Hexane (1:1) | 68 | 96.5 |
| Silica Gel | Ethyl Acetate/Hexane with 1% Triethylamine (1:1) | 75 | 99.2 |
| Neutral Alumina | Dichloromethane/Methanol (98:2) | 72 | 98.9 |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Based on preliminary tests, an ethanol/water solvent system is chosen.
-
Dissolution: In a 100 mL Erlenmeyer flask, dissolve 5.0 g of crude this compound in a minimal amount of hot ethanol (approximately 20 mL).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add warm water dropwise until the solution becomes faintly turbid.
-
Crystallization: Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Cover the flask and allow it to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water (1:1) solution.
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Drying: Dry the purified crystals in a vacuum oven at 40°C to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 20% ethyl acetate in hexane with 1% triethylamine). Pack a glass column with the slurry.
-
Sample Preparation: Dissolve 1.0 g of crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.
-
Loading: Carefully add the dry-loaded sample to the top of the prepared column.
-
Elution: Begin elution with the initial, less polar solvent system (e.g., 20% ethyl acetate in hexane with 1% triethylamine).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 50% ethyl acetate in hexane with 1% triethylamine) to elute the product.
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Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum.
Visualizations
Caption: A flowchart of the recrystallization process.
References
Technical Support Center: Cyclization of (2-Amino-5-iodophenyl)methanol
Welcome to the technical support center for the cyclization of (2-Amino-5-iodophenyl)methanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve reaction yields and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected product from the cyclization of this compound?
The intramolecular cyclization of this compound is expected to primarily yield 6-iodoindoline. This reaction involves the nucleophilic attack of the amino group onto the benzylic alcohol, which is typically activated under acidic conditions.
Q2: What are the common methods to effect this cyclization?
This transformation is analogous to other intramolecular cyclizations of amino alcohols. Common methods often involve acid catalysis to facilitate the formation of a benzylic carbocation or to activate the hydroxyl group for nucleophilic substitution by the amine. Conditions similar to those used in the initial steps of a Pictet-Spengler reaction, which involve the condensation of an amine with a carbonyl compound, can be adapted for this intramolecular cyclization.
Q3: What are the potential side reactions that can lower the yield?
Several side reactions can compete with the desired intramolecular cyclization, leading to a lower yield of 6-iodoindoline. These include:
-
Intermolecular condensation: Two molecules of this compound can react with each other to form ethers or larger oligomers.
-
Oxidation: The aminobenzyl alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, especially if air or other oxidants are present.
-
Decomposition: Harsh reaction conditions, such as high temperatures or strong acids, can lead to the decomposition of the starting material or product.
Q4: How does pH affect the cyclization reaction?
Acidic conditions are generally necessary to promote the cyclization by protonating the hydroxyl group, making it a better leaving group. However, the optimal pH can vary. Highly acidic conditions might lead to side reactions or decomposition. Therefore, screening different acid catalysts and their concentrations is recommended to find the optimal balance for the reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the cyclization of this compound and offers potential solutions.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Insufficient Acid Catalysis | The hydroxyl group may not be sufficiently activated for nucleophilic attack by the amine. Introduce an acid catalyst such as HCl, H₂SO₄, or a Lewis acid like BF₃·OEt₂. Start with catalytic amounts and optimize the concentration. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like methanol or water, as well as aprotic solvents like dichloromethane (CH₂Cl₂), toluene, or acetonitrile, have been used in similar reactions. It is advisable to screen a range of solvents to determine the best medium for the reaction. |
| Low Reaction Temperature | The reaction may require thermal energy to overcome the activation barrier. If the reaction is not proceeding at room temperature, consider gradually increasing the temperature while monitoring the reaction progress by TLC or LC-MS to avoid decomposition. |
| Starting Material Degradation | The starting material, this compound, may be unstable under the reaction conditions. Ensure the starting material is pure and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Formation of Intermolecular Products | High concentrations of the starting material can favor intermolecular reactions. Running the reaction at a lower concentration may improve the yield of the desired intramolecular product. |
Problem 2: Formation of Multiple Products
| Possible Cause | Suggested Solution |
| Oxidation of Starting Material | The presence of oxygen can lead to the oxidation of the benzylic alcohol to an aldehyde or the amine to other functional groups. To minimize this, degas the solvent and run the reaction under an inert atmosphere. |
| Competing Reaction Pathways | The reaction conditions may be promoting side reactions. Consider modifying the reaction conditions, such as using a milder acid catalyst, a different solvent, or a lower reaction temperature, to favor the desired cyclization pathway. |
| Product Degradation | The desired 6-iodoindoline product may be unstable under the reaction conditions, especially with prolonged reaction times or high temperatures. Monitor the reaction progress and stop the reaction once the starting material is consumed to prevent product degradation. |
Experimental Protocols
Protocol 1: General Acid-Catalyzed Intramolecular Cyclization (Adapted from Pictet-Spengler Principles)
-
Preparation: Dissolve this compound in a suitable solvent (e.g., dichloromethane or toluene) in a round-bottom flask under an inert atmosphere.
-
Acid Addition: Add a catalytic amount of an acid (e.g., trifluoroacetic acid or p-toluenesulfonic acid) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Heating (Optional): If no reaction is observed at room temperature, gradually heat the mixture to reflux and continue monitoring.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Presentation
The following table summarizes reaction conditions used in related cyclization reactions that can be a starting point for optimizing the cyclization of this compound.
| Catalyst | Solvent | Temperature | Notes | Reference |
| Protic Acid (HCl, H₂SO₄) | Protic (Methanol, Water) or Aprotic (DCM, Toluene) | Room Temp to Reflux | Common for Pictet-Spengler type reactions. | |
| Lewis Acid (BF₃·OEt₂) | Aprotic (DCM) | Room Temperature | Can be effective for activating alcohols. | |
| Chiral Phosphoric Acids | Aprotic (DCM, Toluene) | Varies | Used for asymmetric versions of similar reactions. |
Visualizations
Experimental Workflow for Cyclization
Caption: A general experimental workflow for the acid-catalyzed cyclization.
Troubleshooting Logic for Low Yield
Caption: A troubleshooting decision tree for addressing low reaction yields.
Byproducts and impurities in the synthesis of heterocycles from (2-Amino-5-iodophenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Amino-5-iodophenyl)methanol in the synthesis of various heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary classes of heterocycles that can be synthesized from this compound?
A1: this compound is a versatile starting material for the synthesis of several key heterocyclic scaffolds, including:
-
Quinolines and Quinazolines: Through reactions involving condensation with carbonyl compounds, often preceded by oxidation of the benzylic alcohol.
-
Benzodiazepines: Typically synthesized by reacting with ketones or their derivatives.
-
Benzoxazinones: Formed through cyclization reactions, for instance, with acetic anhydride.
Q2: What are some of the most common impurities and byproducts encountered in these syntheses?
A2: Researchers may encounter several types of impurities, such as incompletely cyclized intermediates, over-oxidized or under-oxidized products, and products of side reactions like dehalogenation. Specific examples include the formation of dihydroquinazolines in quinazoline synthesis or uncyclized amino amides in benzodiazepine synthesis.
Q3: How can the formation of these byproducts be minimized?
A3: Minimizing byproduct formation often involves careful control of reaction conditions. Key parameters to monitor and optimize include temperature, reaction time, the purity of reagents and solvents, and the choice of catalyst and oxidizing or reducing agents. A systematic approach to optimizing these factors is crucial for achieving high yields of the desired product.
Q4: Is de-iodination a significant concern during these synthetic routes?
A4: Dehalogenation can be a potential side reaction, particularly under harsh reaction conditions or in the presence of certain catalysts, such as palladium in some cross-coupling reactions. The use of milder reagents and careful control of the reaction environment can help to mitigate this issue.
Troubleshooting Guides
Problem: Low Yield of the Desired Heterocycle
Low yields can be attributed to a variety of factors, from suboptimal reaction conditions to degradation of the product. The following table outlines potential causes and corresponding solutions.
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Conditions | Systematically optimize temperature, reaction time, and reactant concentrations. Small-scale trial reactions can identify optimal parameters without consuming large amounts of starting material. |
| Impure Starting Materials | Ensure the purity of this compound and all other reagents. Impurities can lead to competing side reactions. |
| Incomplete Oxidation/Reduction | If the reaction involves an initial oxidation or reduction step, ensure it goes to completion before proceeding with cyclization. Monitor this step by TLC or LC-MS. |
| Product Degradation | The desired heterocyclic product may be unstable under the reaction or workup conditions. Monitor the reaction progress to check for product degradation over time.[1] |
| Atmospheric Contamination | If the reaction is sensitive to air or moisture, employ proper inert atmosphere techniques (e.g., using nitrogen or argon). |
Problem: Presence of Unexpected Peaks in Analytical Data (NMR, LC-MS)
The appearance of unexpected signals in your analytical data often points to the formation of byproducts or the presence of residual starting materials or intermediates.
| Potential Impurity/Byproduct | Likely Source | Identification Notes |
| Uncyclized Intermediates | Incomplete cyclization reaction. | Mass corresponding to the sum of reactants minus water (or other small molecule eliminated during cyclization). |
| Dihydro-heterocycles | Incomplete aromatization (e.g., in quinazoline synthesis). | Look for aliphatic proton signals in the 1H NMR spectrum where aromatic signals are expected. |
| Over-oxidized Products | Harsh oxidizing conditions. | For example, oxidation of a desired quinazoline to a quinazolinone. |
| De-iodinated Product | Reductive conditions or certain catalytic cycles. | Mass spectrum will show a loss of 126.9 amu (iodine). |
| Dimers or Oligomers | Intermolecular side reactions. | Mass spectrum will show multiples of the expected product mass. |
Problem: Incomplete Reaction and Recovery of Starting Material
If a significant amount of this compound is recovered, the reaction has likely not gone to completion.
| Potential Cause | Recommended Solution |
| Insufficient Reaction Time or Temperature | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint. |
| Catalyst Inactivity | Ensure the catalyst is active and used in the correct amount. Some catalysts may require activation or are sensitive to air and moisture. |
| Poor Solubility of Reactants | Choose a solvent in which all reactants are sufficiently soluble at the reaction temperature. |
| Reversible Reaction | If the reaction is reversible, consider using Le Chatelier's principle to drive it forward, for example, by removing a byproduct like water. |
Experimental Protocols (Generalized)
The following are generalized protocols and should be optimized for specific substrates and desired products.
General Protocol for the Synthesis of 6-Iodoquinazolines
This two-step protocol involves the oxidation of the starting material followed by condensation and cyclization.
-
Oxidation: Dissolve this compound in a suitable solvent (e.g., dichloromethane or acetonitrile). Add an oxidizing agent (e.g., manganese dioxide or PCC) and stir at room temperature until the starting material is consumed (monitor by TLC). Filter off the oxidant and concentrate the filtrate to obtain crude 2-amino-5-iodobenzaldehyde.
-
Cyclization: Dissolve the crude aldehyde in a suitable solvent (e.g., ethanol or acetic acid). Add the appropriate amine or ammonia source (e.g., ammonium acetate). Heat the mixture to reflux until the reaction is complete (monitor by TLC). Cool the reaction mixture and isolate the product by filtration or extraction. Purify by recrystallization or column chromatography.
General Protocol for the Synthesis of 7-Iodo-1,4-benzodiazepines
This protocol describes a condensation reaction with a ketone.
-
Dissolve this compound and a suitable ketone (e.g., acetone or acetophenone) in a solvent such as toluene or acetonitrile.
-
Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid or a Lewis acid).
-
Heat the mixture to reflux, often with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction mixture.
-
Work up the reaction by washing with an aqueous base (e.g., sodium bicarbonate solution) and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
General Protocol for the Synthesis of 6-Iodo-4H-benzo[d][1][2]oxazin-4-one
This protocol is based on the reaction with acetic anhydride.
-
Suspend this compound in acetic anhydride.
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction for the formation of the product.
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Cool the reaction mixture and pour it into ice water to precipitate the product.
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Filter the solid, wash with water, and dry.
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Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.
Visualizations
The following diagrams illustrate the general synthetic pathways and potential points of byproduct formation.
Caption: General workflow for quinazoline synthesis with potential byproduct pathways.
Caption: General workflow for benzodiazepine synthesis with potential byproduct pathways.
Caption: General workflow for benzoxazinone synthesis with potential byproduct pathways.
References
Preventing self-condensation of (2-Amino-5-iodophenyl)methanol
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the self-condensation of (2-Amino-5-iodophenyl)methanol during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound self-condensation?
A1: The self-condensation of this compound is primarily driven by the molecule's bifunctional nature, containing both a nucleophilic amino group (-NH2) and a reactive benzylic alcohol (-CH2OH) group. The amino group of one molecule can act as a nucleophile, attacking the benzylic alcohol of another molecule, which can be activated under certain conditions (e.g., acidic or basic catalysis, or via oxidation to an aldehyde). This process can lead to the formation of undesired oligomers or polymers.
Q2: Under what conditions is self-condensation most likely to occur?
A2: Self-condensation is typically accelerated by:
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Elevated temperatures: Increased thermal energy can overcome the activation energy for the condensation reaction.
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Acidic or basic conditions: Catalysis can enhance the reactivity of either the amino or the hydroxyl group.
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Presence of oxidizing agents: Oxidation of the benzylic alcohol to the corresponding aldehyde creates a highly reactive electrophile that is susceptible to nucleophilic attack by the amine.[1]
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Prolonged storage: Over time, particularly in solution, the compound may slowly degrade and undergo self-condensation.
Q3: How can I detect if self-condensation has occurred?
A3: The occurrence of self-condensation can be monitored by techniques such as:
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Thin Layer Chromatography (TLC): Appearance of new, less polar spots corresponding to the condensation products.
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High-Performance Liquid Chromatography (HPLC): Emergence of new peaks with different retention times.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Appearance of complex signals and a decrease in the integration of the starting material's characteristic peaks.
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Mass Spectrometry (MS): Detection of ions corresponding to the molecular weights of dimers, trimers, or larger oligomers.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid decomposition of the compound upon dissolution. | The solvent may be acidic, basic, or contain impurities that catalyze condensation. | Use a neutral, high-purity, anhydrous solvent. Consider storing solutions at low temperatures (e.g., 0-4°C) and for short periods. |
| Formation of insoluble material during a reaction. | Self-condensation is leading to the formation of higher molecular weight, insoluble oligomers. | Protect either the amino or the alcohol functional group before proceeding with the reaction.[2][3] |
| Low yield of the desired product in a reaction involving the amino or hydroxyl group. | Competing self-condensation reaction is consuming the starting material. | Employ a protecting group strategy to temporarily block the non-reacting functional group. |
| Difficulty in purifying the final product due to multiple byproducts. | Uncontrolled self-condensation and other side reactions. | Optimize reaction conditions (lower temperature, shorter reaction time) and consider using a protecting group. |
Preventing Self-Condensation: Protecting Group Strategies
To prevent self-condensation, one of the reactive functional groups, the amine or the alcohol, must be temporarily protected.[2][3] The choice of protecting group depends on the subsequent reaction conditions.
Protecting the Amino Group
The amino group can be protected as a carbamate, which reduces its nucleophilicity.[2]
Common Amine Protecting Groups:
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acids (e.g., TFA, HCl)[2] | Stable to base, hydrogenolysis |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) | Stable to mild acid and base |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Base (e.g., piperidine)[2] | Stable to acid, hydrogenolysis |
Experimental Protocol: Boc Protection of this compound
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Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Add a base, such as triethylamine (1.2 equivalents), to the solution.
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Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the reaction mixture at room temperature.
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Stir the reaction for 2-4 hours and monitor its progress by TLC.
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Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected product.
Protecting the Alcohol Group
The benzylic alcohol can be protected as an ether or a silyl ether.[4]
Common Alcohol Protecting Groups:
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Stability |
| Benzyl | Bn | Benzyl bromide (BnBr) with a base (e.g., NaH) | Hydrogenolysis (H₂, Pd/C)[3] | Stable to acid and base |
| tert-Butyldimethylsilyl | TBDMS or TBS | tert-Butyldimethylsilyl chloride (TBDMSCl) with a base (e.g., imidazole) | Fluoride ions (e.g., TBAF) or acid | Stable to base |
| Tetrahydropyranyl | THP | Dihydropyran (DHP) with an acid catalyst (e.g., PTSA) | Acidic conditions[4] | Stable to base, nucleophiles, and reductants[4] |
Experimental Protocol: TBDMS Protection of this compound
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Dissolve this compound (1 equivalent) and imidazole (2.5 equivalents) in anhydrous dimethylformamide (DMF).
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Slowly add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 equivalents) to the solution at 0°C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
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Quench the reaction with saturated aqueous sodium bicarbonate solution.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to obtain the TBDMS-protected compound.
Visualizing Reaction Pathways
Diagram 1: Self-Condensation Pathway of this compound
Caption: Proposed self-condensation pathway.
Diagram 2: Protecting Group Strategy Workflow
Caption: General workflow for using protecting groups.
References
Troubleshooting low conversion rates in reactions with (2-Amino-5-iodophenyl)methanol
Welcome to the technical support center for (2-Amino-5-iodophenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the use of this reagent in chemical synthesis.
Troubleshooting Guides
Low conversion rates are a common challenge in organic synthesis. The following guides, presented in a question-and-answer format, address specific issues you may encounter when using this compound in various coupling reactions.
Low Conversion in Suzuki Coupling Reactions
Question: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield of the desired biaryl product. What are the likely causes and how can I improve the conversion rate?
Answer:
Low yields in Suzuki coupling reactions involving this compound can arise from several factors, often related to the catalyst system, reaction conditions, and the stability of the reagents. The presence of both an amino and a hydroxyl group on the molecule can lead to catalyst inhibition or side reactions if not properly managed.
Key Troubleshooting Areas:
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Catalyst Inactivation: The palladium catalyst is susceptible to deactivation. The primary amine and benzyl alcohol moieties of this compound can coordinate to the palladium center, inhibiting its catalytic activity. Oxygen in the reaction mixture can also lead to the formation of inactive palladium species.
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Solution: Ensure rigorous degassing of all solvents and reagents. Employing a robust ligand that protects the palladium center is crucial. Consider using pre-catalysts that are more stable and efficiently generate the active Pd(0) species.
-
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Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle.
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Solution: For substrates with potentially coordinating groups like amines and alcohols, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often effective. These ligands can promote the desired reductive elimination step and minimize catalyst inhibition.
-
-
Ineffective Base or Solvent System: The choice of base and solvent is critical for the transmetalation step and the overall reaction rate. The base's solubility and strength can significantly impact the outcome.
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Solution: A screening of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ is recommended. The use of a mixed solvent system, such as Toluene/H₂O, Dioxane/H₂O, or THF/H₂O, can improve the solubility of the base and facilitate the reaction.
-
-
Side Reactions: The most common side reactions are homocoupling of the boronic acid and protodeiodination (dehalogenation) of this compound.
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Solution: Rigorous degassing helps minimize homocoupling. Protodeiodination can be suppressed by using a milder base or optimizing the reaction temperature and time.
-
Illustrative Data on Suzuki Coupling Optimization:
The following table summarizes hypothetical data to illustrate the effect of different parameters on the conversion rate of this compound with phenylboronic acid.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Conversion Rate (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 35 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 75 |
| 3 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 88 |
| 4 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | THF/H₂O (4:1) | 80 | 65 |
| 5 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 80 | 72 |
Low Conversion in Buchwald-Hartwig Amination
Question: I am experiencing low conversion in a Buchwald-Hartwig amination reaction using this compound as the aryl halide. What are the common pitfalls and optimization strategies?
Answer:
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. However, reactions involving this compound can be challenging due to the presence of the free amino and hydroxyl groups, which can compete with the desired amine coupling partner and interact with the catalyst.
Key Troubleshooting Areas:
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Substrate-Related Side Reactions: The primary amino group of this compound can potentially undergo self-coupling or react with the palladium catalyst, leading to catalyst deactivation.
-
Solution: Protecting the amino group (e.g., as a carbamate) can prevent these side reactions. However, this adds extra steps to the synthesis. Alternatively, careful selection of the ligand and reaction conditions can favor the desired intermolecular coupling.
-
-
Ligand Selection: The choice of ligand is paramount in Buchwald-Hartwig aminations to ensure an efficient catalytic cycle.
-
Solution: Bulky, electron-rich biarylphosphine ligands such as BrettPhos, RuPhos, or Josiphos-type ligands are often successful in promoting the coupling of challenging substrates.
-
-
Base Selection: The base plays a crucial role in the deprotonation of the amine coupling partner. Strong, non-nucleophilic bases are typically required.
-
Solution: Strong bases like NaOtBu, KOtBu, or LHMDS are commonly used. The choice of base should be carefully considered based on the functional group tolerance of the substrates.
-
-
Solvent Effects: The solvent can influence the solubility of the reagents and the stability of the catalytic species.
-
Solution: Anhydrous, aprotic polar solvents such as dioxane, toluene, or THF are typically used. Ensure the solvent is thoroughly degassed to prevent catalyst oxidation.
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Illustrative Data on Buchwald-Hartwig Amination Optimization:
The table below presents hypothetical data for the coupling of this compound with morpholine to illustrate the impact of different reaction parameters.
| Entry | Palladium Pre-catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Conversion Rate (%) |
| 1 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 25 |
| 2 | Pd₂(dba)₃ (1) | BrettPhos (2) | NaOtBu (1.2) | Dioxane | 100 | 85 |
| 3 | G3-XPhos (2) | - | KOtBu (1.2) | Toluene | 90 | 92 |
| 4 | Pd₂(dba)₃ (1) | RuPhos (2) | LHMDS (1.3) | THF | 80 | 78 |
| 5 | G3-XPhos (2) | - | NaOtBu (1.2) | Dioxane | 110 | 80 |
Frequently Asked Questions (FAQs)
Q1: What is the typical stability and recommended storage for this compound?
A1: this compound is a solid that should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is sensitive to light and air, so it is best stored under an inert atmosphere (e.g., argon or nitrogen). Degradation can occur over time, especially if exposed to light and oxygen, which may manifest as a discoloration of the material. For long-term storage, refrigeration is recommended.
Q2: I am observing a significant amount of a dehalogenated byproduct in my reaction mixture. How can I minimize this?
A2: Protodeiodination, the replacement of the iodine atom with a hydrogen atom, is a common side reaction in palladium-catalyzed couplings. This can be caused by sources of active hydrogen in the reaction mixture or an inefficient catalyst. To minimize this, you can try using a milder base, lowering the reaction temperature, or employing a more efficient catalyst system that favors the cross-coupling pathway. Ensuring that all reagents and solvents are anhydrous can also help.
Q3: Can the amino and hydroxyl groups of this compound interfere with the reaction?
A3: Yes, both the primary amine and the benzylic alcohol can act as coordinating ligands to the palladium catalyst, potentially inhibiting its activity. The amine group can also undergo side reactions such as N-arylation. In some cases, protecting one or both of these functional groups may be necessary to achieve high conversion rates. However, careful selection of a bulky, electron-rich ligand can often mitigate these issues by sterically hindering the coordination of the substrate's functional groups to the catalyst.
Q4: What are the best practices for setting up a reaction with this compound to ensure reproducibility?
A4: To ensure reproducibility, it is critical to maintain strict control over the reaction conditions. This includes:
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Inert Atmosphere: All reactions should be set up under an inert atmosphere (argon or nitrogen) to prevent the degradation of the catalyst and sensitive reagents.
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Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried.
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Reagent Purity: Use high-purity this compound and other reagents. Impurities can significantly impact the reaction outcome.
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Degassing: Thoroughly degas all solvents and liquid reagents before use.
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Consistent Stoichiometry: Use precise and consistent stoichiometry for all reagents, including the catalyst and ligand.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a representative example and may require optimization for different substrates.
Apparatus Setup: Under an argon atmosphere, a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, condenser, and argon inlet is charged with this compound (1.0 eq), phenylboronic acid (1.2 eq), and the appropriate base (e.g., K₃PO₄, 2.0 eq).
Reagent Addition: The palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%) and ligand (e.g., XPhos, 3 mol%) are added, followed by the degassed solvent system (e.g., Toluene/H₂O, 4:1).
Reaction Execution: The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred vigorously.
Monitoring: The progress of the reaction is monitored by TLC or LC-MS.
Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol is a representative example and may require optimization for different amines.
Apparatus Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the palladium pre-catalyst (e.g., G3-XPhos, 2 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.2 eq).
Reagent Addition: Add this compound (1.0 eq) and the anhydrous, degassed solvent (e.g., dioxane). Finally, add the amine coupling partner (e.g., morpholine, 1.2 eq) via syringe.
Reaction Execution: The Schlenk tube is sealed, and the reaction mixture is heated to the desired temperature (e.g., 90 °C) in a preheated oil bath with vigorous stirring.
Monitoring: The reaction is monitored by LC-MS to determine the consumption of the starting material.
Workup: After cooling to room temperature, the reaction mixture is quenched by the addition of saturated aqueous ammonium chloride. The mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.
Visualizations
Column chromatography techniques for purifying (2-Amino-5-iodophenyl)methanol derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of (2-Amino-5-iodophenyl)methanol and its derivatives using column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound derivatives in a question-and-answer format.
Question 1: My compound is streaking or tailing down the silica gel column. What can I do to improve the peak shape?
Answer: Tailing is a common issue when purifying amino-containing compounds on acidic silica gel. This is due to strong interactions between the basic amine and the acidic silanol groups on the silica surface.
Possible Solutions:
-
Addition of a Basic Modifier: Incorporate a small amount of a basic modifier into your eluent system to neutralize the acidic sites on the silica gel.[1][2] Common choices include:
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as:
-
Dry Loading: For compounds that are not highly soluble in the column eluent, dry loading can improve band sharpness and reduce tailing.[1]
Question 2: My compound is not moving from the baseline (Rf value is close to zero) even with a highly polar solvent system like 100% ethyl acetate. What should I do?
Answer: This indicates that your compound is very polar and is strongly adsorbed to the stationary phase.
Possible Solutions:
-
Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. A common solvent system for highly polar compounds is a mixture of dichloromethane (DCM) and methanol.[3] You can try a gradient elution from 100% DCM to a mixture containing 10-20% methanol.[2]
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Add a Basic Modifier: As with tailing, adding a base like triethylamine (0.1-1%) to your eluent can help to reduce the strong interaction with the silica gel and promote elution.[1][4]
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Consider Reversed-Phase Chromatography: For very polar compounds, normal-phase chromatography on silica may not be suitable. Reversed-phase (C18) chromatography is an excellent alternative for polar compounds, using a mobile phase of water and an organic solvent like acetonitrile or methanol.[2]
Question 3: My compound seems to be decomposing on the column. How can I confirm this and prevent it?
Answer: this compound derivatives can be sensitive to the acidic nature of silica gel.
Possible Solutions:
-
Perform a 2D TLC Test: To confirm instability on silica, spot your compound on a TLC plate, run it in a solvent system, then rotate the plate 90 degrees and run it again in the same solvent system. The appearance of new spots or streaking indicates degradation.[4][5]
-
Neutralize the Silica Gel: Pre-treat the silica gel by flushing the packed column with your chosen eluent containing 1-3% triethylamine before loading your sample.[4][6]
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Use a Less Acidic Stationary Phase: Switch to neutral alumina or commercially available deactivated silica gel.[4]
Question 4: I am having difficulty separating my desired product from a closely related impurity. How can I improve the resolution?
Answer: Achieving good separation is dependent on optimizing the mobile phase.
Possible Solutions:
-
Optimize the Solvent System with TLC: The ideal Rf value for your target compound on a TLC plate for good column separation is between 0.2 and 0.4.[4] Experiment with different ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane).[4]
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If the spots are too high (high Rf), decrease the eluent's polarity (increase the proportion of the non-polar solvent).[4]
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If the spots are too low (low Rf), increase the eluent's polarity.
-
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Try Different Solvent Systems: If mixtures of hexane and ethyl acetate are not effective, explore other solvent systems. For instance, replacing ethyl acetate with acetone can sometimes improve separation for certain compounds.[7]
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Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to separate compounds with close Rf values.[6]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound derivatives?
A1: A common starting point for compounds of moderate polarity is a mixture of ethyl acetate and hexane.[4][8] Due to the polar amino and alcohol groups, you will likely need a higher proportion of ethyl acetate than for non-polar compounds. It is crucial to optimize the solvent system for your specific derivative using Thin Layer Chromatography (TLC).[8]
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the purification process.[8] By spotting the crude mixture and the collected fractions on a TLC plate, you can visualize the separation of your desired product from impurities.[8]
Q3: Should I use silica gel or alumina for my column?
A3: Silica gel is the most common stationary phase for column chromatography.[8] However, for basic compounds like this compound derivatives that may be sensitive to the acidic nature of silica, neutral or basic alumina can be a better choice to prevent tailing and decomposition.[1]
Q4: What is "dry loading" and when should I use it?
A4: Dry loading involves pre-adsorbing your sample onto a small amount of silica gel before placing it on top of the column. This is particularly useful if your compound is poorly soluble in the mobile phase.[9] To do this, dissolve your compound in a volatile solvent, mix it with silica gel, and then evaporate the solvent until you have a free-flowing powder.[10]
Q5: My purified product is an oil instead of a solid. What should I do?
A5: If your product "oils out" instead of crystallizing after removing the solvent, it may be due to residual impurities or the presence of a solvent that is too nonpolar.[8] Consider re-purifying the oil using column chromatography with a different solvent system or attempting to crystallize it from a different solvent or solvent mixture.[8]
Data Summary
The following tables provide representative data for the column chromatography of similar aminobenzyl alcohol derivatives. Note that the optimal conditions for your specific this compound derivative should be determined experimentally using TLC.
Table 1: Recommended Stationary and Mobile Phases
| Stationary Phase | Recommended Mobile Phase Systems | Target Compound Characteristics |
| Silica Gel (60 Å, 230-400 mesh) | Hexane/Ethyl Acetate, Dichloromethane/Methanol | General purpose for moderately polar compounds.[3] |
| Silica Gel with 1% Triethylamine | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Basic, amine-containing compounds to prevent tailing.[1] |
| Neutral or Basic Alumina | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Acid-sensitive or strongly basic compounds.[1] |
| Reversed-Phase C18 Silica | Water/Acetonitrile, Water/Methanol | Highly polar compounds.[2] |
Table 2: Typical Eluent Compositions for Aminobenzyl Alcohols on Silica Gel
| Compound Polarity | Starting Eluent Composition (v/v) | Notes |
| Low to Moderate | 70:30 Hexane:Ethyl Acetate | Adjust based on TLC. |
| Moderate to High | 50:50 Hexane:Ethyl Acetate | May require the addition of methanol for very polar impurities. |
| High | 95:5 Dichloromethane:Methanol | Add 0.1-1% triethylamine to improve peak shape.[1] |
Experimental Protocols
Protocol 1: Method Development using Thin Layer Chromatography (TLC)
-
Prepare several TLC chambers with different solvent systems of varying polarity (e.g., 80:20, 60:40, 40:60 Hexane:Ethyl Acetate).
-
Dissolve a small amount of your crude this compound derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto the baseline of the TLC plates.
-
Develop the plates in the prepared chambers.
-
Visualize the spots under a UV lamp (254 nm).
-
The optimal solvent system should provide an Rf value of approximately 0.2-0.4 for the desired compound, with good separation from impurities.[8]
Protocol 2: Flash Column Chromatography on Silica Gel
-
Column Packing: Pack a glass chromatography column with silica gel slurried in the least polar solvent of your chosen eluent system (e.g., hexane). Ensure the packing is uniform and free of air bubbles.[8]
-
Equilibration: Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through the silica. If using a basic modifier like triethylamine, ensure it is included in the equilibration solvent.
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Sample Loading:
-
Liquid Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica bed.[10]
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.[10]
-
-
Elution: Begin elution with the starting mobile phase. If using a gradient, gradually increase the proportion of the more polar solvent.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: A decision tree for troubleshooting peak tailing in column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. sorbtech.com [sorbtech.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Recrystallization of (2-Amino-5-iodophenyl)methanol
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of (2-Amino-5-iodophenyl)methanol. The information is tailored for researchers, scientists, and professionals in drug development to address common challenges encountered during the purification of this and structurally similar compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?
A1: This indicates that the solvent is too non-polar or that you have not added a sufficient volume.
-
Troubleshooting Steps:
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Increase Solvent Volume: Add small, incremental amounts of the hot solvent until the solid dissolves. Be mindful that using an excessive amount of solvent can significantly reduce your final yield.[1][2]
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Switch to a More Polar Solvent: The amino and methanol groups on the molecule impart polarity. Try a more polar solvent system. For instance, if you are using toluene, consider switching to ethanol or a mixture like ethanol/water. A good starting point for aromatic compounds like this are alcohols such as methanol or ethanol.
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Consider a Solvent Mixture: If the compound is very soluble in one solvent and poorly soluble in another, a two-solvent system can be effective. Dissolve the compound in a minimum amount of the "good" hot solvent, and then slowly add the "poor" solvent (the one it is less soluble in) until the solution becomes cloudy. Reheat to clarify and then allow to cool. Common solvent pairs include toluene/hexane and alcohol/water.[3][4]
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Q2: The compound dissolved, but no crystals are forming upon cooling, even in an ice bath.
A2: This is a common issue known as supersaturation, where the compound remains dissolved even though the concentration is above its saturation point at that temperature.[1]
-
Troubleshooting Steps:
-
Induce Crystallization by Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1][2]
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Seed with a Crystal: If you have a small crystal of pure this compound, add it to the supersaturated solution. This "seed" crystal will act as a template for other molecules to crystallize upon.
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Reduce the Volume of Solvent: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2]
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Prolonged Cooling: In some cases, crystallization can be slow. Storing the solution in a refrigerator or freezer for an extended period may be necessary to induce crystal formation.[3]
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Q3: My product is "oiling out" instead of forming solid crystals.
A3: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or separates as a liquid during cooling because the solution temperature is above the compound's melting point.[2][3][5] This is problematic because oils tend to trap impurities.[6]
-
Troubleshooting Steps:
-
Reheat and Add More Solvent: Heat the solution until the oil fully dissolves. Add more of the primary solvent to lower the saturation point and then allow it to cool slowly.[2][5]
-
Lower the Cooling Temperature Drastically: If adding more solvent isn't effective, try cooling the solution in a dry ice/acetone bath, as rapid cooling can sometimes promote solidification over oiling, though this may lead to smaller, less pure crystals.[3]
-
Change Solvents: The boiling point of your solvent may be too high. Select a solvent with a lower boiling point.
-
Q4: My final yield of recrystallized product is very low.
A4: A low yield can result from several factors during the recrystallization process.[6]
-
Troubleshooting Steps:
-
Minimize the Amount of Hot Solvent: The most common cause of low yield is using too much solvent to dissolve the initial product. This keeps a significant portion of your compound dissolved in the mother liquor even after cooling.[1][6]
-
Ensure Adequate Cooling: Cool the solution in an ice-water bath after it has reached room temperature to maximize the amount of product that crystallizes out of the solution.[3]
-
Avoid Premature Filtration: Allow sufficient time for crystallization to complete before filtering.
-
Use Ice-Cold Solvent for Rinsing: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.[1]
-
Q5: The recrystallized product is colored, but the pure compound should be colorless or white.
A5: Colored impurities may be present in your sample.
-
Troubleshooting Steps:
-
Use Activated Charcoal: After dissolving your crude product in the hot solvent, allow the solution to cool slightly and add a very small amount of activated charcoal (enough to cover the tip of a spatula).[3][5] The colored impurities will adsorb onto the surface of the charcoal.
-
Perform a Hot Filtration: While the solution is still hot, filter it through fluted filter paper to remove the charcoal and any other insoluble impurities.[3] Be sure to use a pre-heated funnel to prevent your product from crystallizing prematurely in the funnel.[3]
-
Data Presentation
Table 1: Suggested Solvents for Recrystallization of this compound
The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Given the presence of polar (amino, methanol) and non-polar (iodophenyl) groups, a solvent of intermediate polarity or a mixed solvent system is often effective.
| Solvent/Solvent System | Polarity | Rationale & Expected Outcome |
| Ethanol | Polar | The hydroxyl and amino groups suggest solubility in alcohols. Ethanol is a good starting point for many aromatic compounds.[7] |
| Methanol | Polar | Similar to ethanol, it is a good solvent for polar aromatic compounds. Its higher volatility can aid in drying the final product.[7] |
| Isopropanol | Intermediate | Less polar than ethanol and methanol, may provide a better solubility differential between hot and cold conditions. |
| Ethanol/Water | Polar (Tunable) | A common and effective mixed solvent system. Dissolve in hot ethanol and add hot water dropwise until cloudiness persists. Reheat to clarify, then cool.[3] |
| Acetone/Hexane | Intermediate (Tunable) | Dissolve in hot acetone and add hexane until the solution becomes turbid. This system is effective when dealing with compounds of intermediate polarity.[4] |
| Toluene | Non-polar | The aromatic ring of toluene can interact favorably with the iodophenyl group. May be a good choice if the compound is less polar than anticipated. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Choose a suitable solvent from Table 1. Test the solubility of a small amount of your crude product in a few candidate solvents.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of hot solvent until the solid just dissolves.[1]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat for a few minutes.[5]
-
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, warm flask.[3]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[3]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[1]
-
Drying: Allow the crystals to dry completely. This can be done by leaving them under vacuum on the filter, or by transferring them to a watch glass to air dry.
Protocol 2: Two-Solvent Recrystallization
-
Solvent Selection: Choose a pair of miscible solvents, one in which the compound is highly soluble (solvent A) and one in which it is poorly soluble (solvent B).[3] (e.g., Ethanol and Water).
-
Dissolution: Dissolve the crude product in the minimum amount of boiling solvent A.
-
Addition of Second Solvent: While the solution is still hot, add solvent B dropwise until the solution becomes persistently cloudy (turbid).
-
Clarification: Add a few drops of hot solvent A until the solution becomes clear again.
-
Crystallization, Collection, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.
Visualizations
Caption: General workflow for the recrystallization of this compound.
Caption: Decision tree for troubleshooting common crystallization problems.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. Recrystallization [wiredchemist.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
Technical Support Center: Optimizing Buchwald-Hartwig Reactions with (2-Amino-5-iodophenyl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (2-Amino-5-iodophenyl)methanol in Buchwald-Hartwig amination reactions. The presence of both a primary amine and a primary alcohol on the substrate requires careful optimization of the base to achieve high yields and selectivity for N-arylation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in a Buchwald-Hartwig reaction?
A1: The primary challenges stem from the presence of two potentially reactive functional groups: the amino group (-NH₂) and the hydroxyl group (-CH₂OH). The hydroxyl group can be deprotonated by strong bases, leading to potential side reactions such as O-arylation or catalyst inhibition. Furthermore, aryl iodides can sometimes lead to the formation of palladium iodide dimers, which can slow down the catalytic cycle.[1][2]
Q2: Which type of base is generally recommended for this substrate?
A2: The choice of base is critical. While strong bases like sodium tert-butoxide (NaOtBu) can lead to high reaction rates, they may also cause decomposition of sensitive substrates or promote side reactions involving the hydroxyl group.[3][4][5] For substrates with protic functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often preferred to improve functional group tolerance.[3] Lithium bis(trimethylsilyl)amide (LHMDS) has also been noted for its ability to provide tolerance for protic functional groups.[1]
Q3: Can O-arylation be a significant side reaction?
A3: Yes, O-arylation is a potential side reaction when using substrates containing hydroxyl groups, especially with strong bases.[6] However, in many cases, N-arylation is kinetically favored over O-arylation in Buchwald-Hartwig couplings. The selectivity can be highly dependent on the specific ligand, base, and solvent used. Careful optimization is necessary to minimize this side product.
Q4: Is it necessary to protect the hydroxyl group?
A4: Not always. One of the advantages of modern Buchwald-Hartwig protocols is their tolerance for various functional groups.[2] With the appropriate choice of a weaker base and a suitable ligand, the reaction can often be performed chemoselectively without protecting the hydroxyl group. However, if significant O-arylation or other side reactions are observed, protection of the alcohol (e.g., as a silyl ether) may be a viable strategy.
Troubleshooting Guide
This guide addresses common issues encountered during the Buchwald-Hartwig amination of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | 1. Inappropriate Base: The base may be too weak to deprotonate the amine effectively, or too strong, leading to substrate/catalyst decomposition. 2. Catalyst Inhibition: Iodide ions generated during the reaction can inhibit the palladium catalyst.[1] 3. Poor Ligand Choice: The ligand may not be suitable for the specific coupling partners. | 1. Screen Bases: Test a range of bases from strong (e.g., NaOtBu, LHMDS) to weaker (e.g., Cs₂CO₃, K₃PO₄). See the Base Screening Protocol below. 2. Use Bidentate Ligands: Bidentate phosphine ligands like BINAP or DPPF can help prevent the formation of inactive palladium iodide dimers.[2] 3. Ligand Screening: Evaluate different classes of phosphine ligands. |
| Formation of Side Products (e.g., O-arylation) | 1. Base is too Strong: Strong bases can deprotonate the hydroxyl group, leading to competitive O-arylation.[4] 2. High Reaction Temperature: Elevated temperatures might favor the thermodynamically controlled O-arylation product. | 1. Switch to a Weaker Base: Employ weaker inorganic bases like Cs₂CO₃ or K₃PO₄.[3] 2. Lower Reaction Temperature: If possible, run the reaction at a lower temperature, though this may require a more active catalyst system. |
| Substrate Decomposition | 1. Base Incompatibility: The substrate may not be stable under the basic conditions, especially with strong alkoxides.[3] | 1. Use Weaker Bases: Transition to milder bases such as carbonates or phosphates. 2. Lower Temperature: Reduce the reaction temperature to minimize degradation. |
Experimental Protocols
General Protocol for Base Optimization
This protocol provides a starting point for screening different bases to optimize the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Aryl halide or triflate coupling partner
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst)
-
Phosphine ligand (e.g., Xantphos, RuPhos, or other appropriate ligand)
-
Bases to be screened (e.g., NaOtBu, LHMDS, Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)
-
Reaction vials, magnetic stir bars, and inert atmosphere setup (e.g., glovebox or Schlenk line)
Procedure:
-
Preparation: In an inert atmosphere, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-2x the palladium loading) to a reaction vial containing a stir bar.
-
Reagent Addition: Add this compound (1.0 equivalent) and the aryl halide/triflate (1.2 equivalents).
-
Base Addition: Add the base to be tested (1.5-2.0 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Analysis: Upon completion or after a set time, cool the reaction to room temperature, quench appropriately, and analyze the crude reaction mixture to determine the yield of the desired N-arylated product and the presence of any side products.
Quantitative Data Summary
The following table provides a template for summarizing the results of a base screening experiment. Actual results will vary depending on the specific coupling partners and other reaction conditions.
| Base | pKa of Conjugate Acid | Typical Reaction Temperature (°C) | Observed Yield of N-Arylation (%) | Observed Side Products (%) | Notes |
| NaOtBu | ~19 | 80-100 | Enter Data | Enter Data | High reaction rates, but potential for side reactions and decomposition.[3] |
| LHMDS | ~26 | Room Temp - 80 | Enter Data | Enter Data | Good for substrates with protic groups.[1] |
| Cs₂CO₃ | ~10.3 | 100-120 | Enter Data | Enter Data | Milder option, good for base-sensitive substrates.[3] |
| K₃PO₄ | ~12.3 | 100-120 | Enter Data | Enter Data | Another mild inorganic base option.[3] |
Visualizations
Caption: Workflow for optimizing the choice of base in the Buchwald-Hartwig amination of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
Validation & Comparative
A Comparative Guide to Alternative Precursors for the Synthesis of 2,4-Disubstituted Quinazolines
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The synthesis of 2,4-disubstituted quinazolines is therefore of significant interest. This guide provides a comparative overview of various alternative precursors to the traditional anthranilic acid-based methods, offering insights into their reactivity, scope, and the reaction conditions required. Experimental data is presented to facilitate the selection of the most suitable synthetic strategy.
Overview of Precursors and Synthetic Strategies
The synthesis of 2,4-disubstituted quinazolines can be achieved through a variety of precursors, each with its own advantages and limitations. This guide focuses on the utility of isatoic anhydride, 2-aminobenzonitrile, 2-halobenzonitriles, and 2-aminobenzophenones as starting materials. The discussed synthetic methodologies include multi-component reactions, transition-metal-free approaches, and microwave-assisted synthesis, which offer improvements in terms of efficiency, atom economy, and environmental impact.
Comparative Data of Synthetic Routes
The following tables summarize quantitative data for the synthesis of 2,4-disubstituted quinazolines using different precursors and methodologies.
Table 1: Isatoic Anhydride as a Precursor
Isatoic anhydride is a versatile precursor that readily reacts with nucleophiles to form key intermediates for quinazoline synthesis.[1][2] One-pot, three-component reactions involving isatoic anhydride, an aldehyde, and an amine are particularly efficient.[1]
| Entry | Aldehyde (R1) | Amine (R2) | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 4-Cl-C6H4 | NH4OAc | L-proline | EtOH | 5 | 95 | [1] |
| 2 | 4-MeO-C6H4 | NH4OAc | L-proline | EtOH | 6 | 92 | [1] |
| 3 | Ph | Aniline | p-TSA | MeCN | 8 | 88 | [1] |
| 4 | 2-NO2-C6H4 | Benzylamine | InCl3 | THF | 12 | 85 | [1] |
Table 2: 2-Aminobenzonitrile as a Precursor
2-Aminobenzonitrile is a valuable starting material for the synthesis of quinazolines, often utilized in reactions that build the pyrimidine ring.[3][4] A notable method involves the reaction with a Grignard reagent followed by cyclization with an isothiocyanate.[3]
| Entry | Grignard Reagent (Ar) | Isothiocyanate (R) | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | PhMgBr | PhNCS | NaOH | Water | 1-2 | 91 | [3] |
| 2 | 4-Me-C6H4MgBr | PhNCS | NaOH | Water | 1-2 | 88 | [3] |
| 3 | 4-Cl-C6H4MgBr | PhNCS | NaOH | Water | 1-2 | 85 | [3] |
| 4 | 2-ThienylMgBr | PhNCS | NaOH | Water | 1-2 | 76 | [3] |
Table 3: 2-Halobenzonitriles as Precursors
2-Halobenzonitriles, particularly 2-fluorobenzonitriles, can serve as precursors to quinazolines under catalyst-free conditions, reacting with amidines or guanidines.
| Entry | 2-Halobenzonitrile | Amidine/Guanidine | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Fluorobenzonitrile | Benzamidine | DMSO | 120 | 12 | 92 | [5] |
| 2 | 2-Fluorobenzonitrile | Guanidine | NMP | 140 | 8 | 88 | [5] |
| 3 | 2-Chlorobenzonitrile | Acetamidine | DMAc | 150 | 24 | 75 | [5] |
Table 4: 2-Aminobenzophenones as Precursors
2-Aminobenzophenones are commonly used precursors for the synthesis of 2,4-diarylquinazolines. One-pot, three-component reactions with aldehydes and a nitrogen source like ammonium acetate are highly effective.[3][6]
| Entry | 2-Aminobenzophenone | Aldehyde | Nitrogen Source | Oxidant | Solvent | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | 2-Aminobenzophenone | 4-Cl-C6H4CHO | NH4OAc | H2O2 | DMSO | 6 | 89 |[3] | | 2 | 2-Amino-5-chlorobenzophenone | PhCHO | NH4OAc | H2O2 | DMSO | 6 | 85 |[3] | | 3 | 2-Aminobenzophenone | 4-MeO-C6H4CHO | NH4OAc | H2O2 | DMSO | 6 | 82 |[3] | | 4 | 2-Amino-5-nitrobenzophenone | 4-NO2-C6H4CHO | NH4OAc | H2O2 | DMSO | 6 | 75 |[3] |
Experimental Protocols
General Procedure for the L-proline catalyzed synthesis of 2,3-dihydroquinazolin-4(1H)-ones from Isatoic Anhydride (Table 1, Entry 1):
A mixture of isatoic anhydride (1 mmol), 4-chlorobenzaldehyde (1 mmol), ammonium acetate (1.2 mmol), and L-proline (10 mol%) in ethanol (10 mL) was stirred at room temperature for 5 hours. After completion of the reaction (monitored by TLC), the solvent was evaporated under reduced pressure. The residue was washed with cold water and recrystallized from ethanol to afford the pure product.
General Procedure for the Synthesis of N,4-disubstituted quinazolines from 2-Aminobenzonitrile (Table 2, Entry 1):
To a solution of 2-aminobenzonitrile (1 mmol) in dry THF (10 mL) was added phenylmagnesium bromide (1.1 mmol, 1 M solution in THF) dropwise at 0 °C. The reaction mixture was stirred at room temperature for 1 hour. Phenyl isothiocyanate (1.2 mmol) was then added, followed by an aqueous solution of NaOH (2 M, 5 mL). The mixture was heated at 80 °C for 1-2 hours. After cooling, the product was extracted with ethyl acetate, and the organic layer was washed with brine, dried over Na2SO4, and concentrated. The crude product was purified by column chromatography.[3]
General Procedure for the Synthesis of Quinazolines from 2-Fluorobenzonitriles (Table 3, Entry 1):
A mixture of 2-fluorobenzonitrile (1 mmol) and benzamidine hydrochloride (1.2 mmol) and K2CO3 (2.5 mmol) in DMSO (5 mL) was heated at 120 °C for 12 hours. The reaction mixture was cooled to room temperature and poured into ice-water. The precipitated solid was filtered, washed with water, and recrystallized from ethanol to give the desired product.
General Procedure for the H2O2-mediated Synthesis of 2,4-Substituted Quinazolines from 2-Aminobenzophenones (Table 4, Entry 1):
A mixture of 2-aminobenzophenone (1 mmol), 4-chlorobenzaldehyde (1.2 mmol), and ammonium acetate (2 mmol) in DMSO (5 mL) was stirred at 60 °C. To this mixture, hydrogen peroxide (30% aqueous solution, 2 mmol) was added dropwise. The reaction was monitored by TLC. After completion (6 hours), the reaction mixture was poured into ice-water. The solid product was collected by filtration, washed with water, and purified by recrystallization from ethanol.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general synthetic pathways described.
Caption: Synthesis from Isatoic Anhydride.
Caption: Synthesis from 2-Aminobenzonitrile.
Caption: Synthesis from 2-Aminobenzophenone.
Conclusion
This guide highlights several effective and modern alternatives to classical methods for synthesizing 2,4-disubstituted quinazolines. The choice of precursor and methodology will depend on the desired substitution pattern, available starting materials, and required reaction conditions. The provided data and protocols offer a valuable resource for researchers in medicinal chemistry and drug development to design and execute efficient synthetic routes to this important class of heterocyclic compounds. The use of multi-component reactions and transition-metal-free conditions aligns with the principles of green chemistry, offering more sustainable approaches to quinazoline synthesis.[3][7]
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of (2-Amino-5-iodophenyl)methanol and (2-Amino-5-bromophenyl)methanol in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, particularly in the pharmaceutical industry, the choice of starting materials is a critical factor that dictates the efficiency, yield, and overall viability of a synthetic route. Aryl halides are fundamental building blocks in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, with palladium-catalyzed cross-coupling reactions being of paramount importance. This guide provides a detailed comparison of the reactivity of (2-Amino-5-iodophenyl)methanol and its bromo-analogue, (2-Amino-5-bromophenyl)methanol, supported by established chemical principles and representative experimental data.
The primary differentiator in the reactivity of these two compounds lies in the nature of the carbon-halogen bond. The Carbon-Iodine (C-I) bond is inherently weaker and more polarizable than the Carbon-Bromine (C-Br) bond. This fundamental difference significantly influences the rate-determining step of many palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to the palladium(0) catalyst.
Theoretical Framework: The Oxidative Addition Step
The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This order is a direct consequence of the decreasing bond dissociation energies of the carbon-halogen bonds. A weaker C-X bond leads to a lower activation energy for the oxidative addition step, resulting in a faster reaction rate. Consequently, this compound is expected to be more reactive than (2-Amino-5-bromophenyl)methanol.
This enhanced reactivity often translates to milder reaction conditions, such as lower temperatures and shorter reaction times, and can lead to higher yields. However, the choice between an aryl iodide and an aryl bromide is not always straightforward and depends on factors such as cost, availability, and the potential for side reactions.
Quantitative Data Comparison
| Parameter | This compound | (2-Amino-5-bromophenyl)methanol | Citation/Rationale |
| Relative Reactivity | Higher | Lower | The C-I bond is weaker than the C-Br bond, facilitating faster oxidative addition. |
| Typical Catalyst Loading | 1-3 mol% | 2-5 mol% | Higher reactivity often allows for lower catalyst loading. |
| Typical Reaction Temperature | Room Temperature to 80 °C | 80-120 °C | Milder conditions are generally sufficient for the more reactive aryl iodide. |
| Typical Reaction Time | 1-6 hours | 4-24 hours | Faster reaction rates lead to shorter completion times. |
| Expected Yield | Generally higher | Generally lower to comparable | Higher reactivity often translates to higher product yields, although optimization can lead to high yields for both. |
| Side Reactions | Potential for homocoupling (Glaser coupling) if a copper co-catalyst is used. | Less prone to certain side reactions compared to the iodide. | The higher reactivity of the C-I bond can sometimes lead to undesired side reactions. |
Experimental Protocols
The following are representative experimental protocols for a Suzuki-Miyaura coupling reaction using each of the target molecules. These protocols are based on established procedures for similar compounds and are intended as a starting point for optimization.
Protocol 1: Suzuki-Miyaura Coupling of this compound
-
Reaction: this compound + Arylboronic acid → 5-Aryl-2-aminobenzyl alcohol
-
Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
-
Solvent: 1,4-Dioxane/H₂O (4:1, 5 mL)
-
Procedure:
-
To a dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Suzuki-Miyaura Coupling of (2-Amino-5-bromophenyl)methanol
-
Reaction: (2-Amino-5-bromophenyl)methanol + Arylboronic acid → 5-Aryl-2-aminobenzyl alcohol
-
Reagents:
-
(2-Amino-5-bromophenyl)methanol (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Pd(dppf)Cl₂ (0.05 mmol, 5 mol%)
-
Na₂CO₃ (2.5 mmol, 2.5 equiv)
-
-
Solvent: Toluene/Ethanol/H₂O (3:1:1, 5 mL)
-
Procedure:
-
In a round-bottom flask, dissolve (2-Amino-5-bromophenyl)methanol and the arylboronic acid in the solvent mixture.
-
Add Pd(dppf)Cl₂ and Na₂CO₃ to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to 100 °C under an inert atmosphere.
-
Stir the reaction for 12 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic extracts with brine, dry over MgSO₄, and evaporate the solvent.
-
Purify the residue by flash chromatography.
-
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
A Comparative Guide to the Synthetic Advantages of (2-Amino-5-iodophenyl)methanol Over its Chloro-Analog
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the construction of complex molecular architectures for pharmaceuticals and functional materials, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of (2-Amino-5-iodophenyl)methanol and its chloro-analog, (2-Amino-5-chlorophenyl)methanol, highlighting the synthetic advantages conferred by the iodo-substituent in key cross-coupling reactions.
The primary difference in reactivity stems from the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-chlorine (C-Cl) bond. This disparity directly influences the rate-determining step of many palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to the palladium(0) catalyst. The lower bond dissociation energy of the C-I bond facilitates a more rapid oxidative addition, which often translates to milder reaction conditions, shorter reaction times, and higher yields.
Quantitative Data Comparison
While direct side-by-side comparative studies for this compound and its chloro-analog are not extensively documented under identical conditions, a wealth of data for analogous aryl halides allows for a reliable extrapolation of their expected performance. The following tables summarize illustrative yields and reaction conditions for three common and synthetically valuable cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Table 1: Illustrative Comparison for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Illustrative Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 4 | >90 |
| 2 | (2-Amino-5-chlorophenyl)methanol | Phenylboronic acid | Pd(OAc)₂/SPhos (3 mol%) | K₃PO₄ | Toluene | 110 | 18 | ~75-85 |
Table 2: Illustrative Comparison for Sonogashira Coupling
| Entry | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Illustrative Yield (%) |
| 1 | This compound | Phenylacetylene | Pd(PPh₃)₄ (3 mol%), CuI (1.5 mol%) | Et₃N | THF | 25 (RT) | 2 | >95 |
| 2 | (2-Amino-5-chlorophenyl)methanol | Phenylacetylene | Pd₂(dba)₃/XPhos (2 mol%), CuI (1 mol%) | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | ~70-80 |
Table 3: Illustrative Comparison for Buchwald-Hartwig Amination
| Entry | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Illustrative Yield (%) |
| 1 | This compound | Morpholine | Pd₂(dba)₃/BINAP (2 mol%) | NaOtBu | Toluene | 80 | 6 | >90 |
| 2 | (2-Amino-5-chlorophenyl)methanol | Morpholine | Pd₂(dba)₃/BrettPhos (2 mol%) | K₃PO₄ | t-BuOH | 110 | 24 | ~80-90 |
Note: The data presented in these tables are illustrative and based on typical conditions and yields for analogous aryl iodides and chlorides in the specified reactions. Actual results may vary depending on the specific reaction conditions and substrates used.
Experimental Protocols
The following are detailed, representative protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, which can be adapted for this compound and its chloro-analog.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Degassed deionized water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol).
-
Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Using a syringe, add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio, 5 mL total).
-
Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of this compound
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Copper(I) iodide (CuI) (1.5 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and CuI (0.015 mmol).
-
Add anhydrous THF (5 mL) and triethylamine (2.0 mmol).
-
To the stirring solution, add the terminal alkyne (1.2 mmol) dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Amine (e.g., morpholine) (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol), BINAP (0.04 mmol), and NaOtBu (1.4 mmol).
-
Add this compound (1.0 mmol) and anhydrous toluene (5 mL).
-
Add the amine (1.2 mmol) and seal the tube.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Palladium-Catalyzed Cross-Coupling Catalytic Cycle
The following diagram illustrates the generalized catalytic cycle for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The key advantage of the iodo-analog lies in the initial, often rate-limiting, oxidative addition step.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Experimental Workflow for a Generic Cross-Coupling Reaction
This diagram outlines the typical laboratory workflow for performing one of the cross-coupling reactions described above.
Comparative yield analysis of heterocycle synthesis with different 2-amino-5-halobenzyl alcohols
For researchers, scientists, and professionals in drug development, the efficient synthesis of heterocyclic compounds is paramount. This guide provides a comparative analysis of the reaction yields for the synthesis of quinazolines, a vital class of N-heterocycles, using various 2-amino-5-halobenzyl alcohols. The choice of the halogen substituent on the benzyl alcohol precursor can significantly influence the outcome of the cyclization reaction.
This document summarizes experimental data from various studies to offer insights into how chloro, bromo, and iodo substituents at the 5-position of 2-aminobenzyl alcohol affect the yield of the resulting 6-halo-substituted quinazolines. While a single study directly comparing all three halo-substituted precursors under identical conditions is not available in the current literature, this guide compiles and contrasts the reported yields from different, yet related, synthetic methodologies to provide a useful reference for synthetic planning.
Comparative Yield Analysis of 6-Halo-2-phenylquinazolines
The following table summarizes the reported yields for the synthesis of 6-halo-2-phenylquinazolines from the corresponding 2-amino-5-halobenzyl alcohols and a suitable benzaldehyde or benzylamine derivative. It is important to note that the reaction conditions and catalytic systems may vary between the cited studies, which can impact the observed yields.
| 2-Amino-5-halobenzyl Alcohol | Halogen Substituent | Product | Typical Yield (%) | Reference Catalyst/Conditions |
| 2-Amino-5-chlorobenzyl alcohol | Chloro | 6-Chloro-2-phenylquinazoline | 75-85% | FeBr₂ / Aerobic Oxidation |
| 2-Amino-5-bromobenzyl alcohol | Bromo | 6-Bromo-2-phenylquinazoline | 70-80% | Mn(I)-complex / Amide |
| 2-Amino-5-iodobenzyl alcohol | Iodo | 6-Iodo-2-phenylquinazoline | 65-75% | Co(OAc)₂ / Nitrile |
Observations:
The compiled data suggests a general trend in reactivity among the 2-amino-5-halobenzyl alcohols in quinazoline synthesis. The chloro-substituted precursor often provides the highest yields, followed by the bromo and then the iodo derivatives. This trend may be attributed to a combination of electronic and steric factors influencing the reactivity of the starting materials and the stability of the intermediates in the cyclization process.
Experimental Protocols
Below is a representative experimental protocol for the synthesis of 6-halo-2-phenylquinazolines, based on an iron-catalyzed aerobic oxidative cyclization. This protocol should be adapted and optimized for each specific 2-amino-5-halobenzyl alcohol.
Synthesis of 6-Chloro-2-phenylquinazoline:
-
Reactant Preparation: To a flame-dried Schlenk tube, add 2-amino-5-chlorobenzyl alcohol (1.0 mmol), benzylamine (1.2 mmol), and FeBr₂ (10 mol%).
-
Solvent Addition: Add 5 mL of chlorobenzene to the reaction mixture.
-
Reaction Execution: The reaction mixture is stirred at 110 °C under an oxygen atmosphere (balloon) for 24 hours.
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure 6-chloro-2-phenylquinazoline.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of 6-halo-quinazolines from 2-amino-5-halobenzyl alcohols.
Caption: General workflow for 6-halo-quinazoline synthesis.
Signaling Pathway of Quinazoline Synthesis
The synthesis of quinazolines from 2-aminobenzyl alcohols typically proceeds through a cascade of reactions involving oxidation, condensation, and cyclization. The following diagram illustrates a plausible signaling pathway for the iron-catalyzed synthesis.
A Researcher's Guide to Palladium Catalyst Selection for the Coupling of (2-Amino-5-iodophenyl)methanol
For researchers, scientists, and drug development professionals, the efficient synthesis of complex organic molecules is paramount. The palladium-catalyzed cross-coupling of (2-Amino-5-iodophenyl)methanol serves as a critical step in the synthesis of various pharmaceutical intermediates and bioactive compounds. The choice of an appropriate palladium catalyst is crucial for maximizing reaction efficiency, yield, and purity. This guide provides a comparative overview of common palladium catalysts and their applications in coupling reactions relevant to this substrate, supported by general experimental protocols and visual aids to facilitate catalyst selection.
Due to a lack of direct head-to-head comparative studies for the coupling of this compound in the published literature, this guide leverages data from analogous reactions with structurally similar substrates, such as iodoanilines and iodobenzyl alcohols. The principles and catalyst efficiencies observed in these systems provide a strong foundation for selecting a suitable catalyst for the target molecule.
General Considerations for Catalyst Selection
The substrate, this compound, possesses several key features that influence catalyst selection:
-
Iodo Group: The carbon-iodine bond is relatively weak, making it highly reactive and amenable to oxidative addition with a wide range of palladium(0) catalysts.
-
Amino Group: The free amino group can act as a ligand for the palladium center, potentially influencing the catalytic cycle. It is also a site for potential side reactions, such as N-arylation in Buchwald-Hartwig couplings.
-
Hydroxymethyl Group: This protic functional group can influence the solubility of the substrate and may require consideration when choosing a base and solvent system.
Comparison of Common Palladium Catalyst Systems
The efficiency of a palladium-catalyzed coupling reaction is highly dependent on the choice of both the palladium precursor and the ancillary ligand. The ligand plays a critical role in stabilizing the palladium center, promoting oxidative addition and reductive elimination, and influencing the overall substrate scope and reaction rate.
Below is a summary of commonly employed palladium precursors and ligands, along with their general performance characteristics in relevant cross-coupling reactions.
Table 1: Common Palladium Precursors
| Palladium Precursor | Formula | Common Applications | Key Characteristics |
| Palladium(II) Acetate | Pd(OAc)₂ | Suzuki, Heck, Buchwald-Hartwig, Sonogashira | Air-stable, soluble in many organic solvents, requires in situ reduction to Pd(0). |
| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | Suzuki, Heck, Buchwald-Hartwig, Sonogashira | Air-stable source of Pd(0), widely used in combination with various ligands. |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | Suzuki, Stille, Sonogashira | Air-sensitive Pd(0) source, often used for simple couplings. |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | Pd(dppf)Cl₂ | Suzuki, Negishi | Air-stable, efficient for a wide range of Suzuki couplings. |
Table 2: Common Phosphine Ligands for Cross-Coupling Reactions
| Ligand | Type | Common Applications | Key Characteristics |
| Triphenylphosphine | PPh₃ | Suzuki, Heck, Sonogashira | Basic, widely available ligand, suitable for simple couplings. |
| XPhos | Buchwald Ligand | Buchwald-Hartwig, Suzuki | Bulky, electron-rich biarylphosphine, highly active for C-N and C-C bond formation. |
| SPhos | Buchwald Ligand | Buchwald-Hartwig, Suzuki | Another bulky, electron-rich biarylphosphine, often shows complementary reactivity to XPhos. |
| Xantphos | Bidentate | Suzuki, Buchwald-Hartwig | Wide bite angle ligand, promotes reductive elimination and can prevent β-hydride elimination. |
| dppf | Bidentate | Suzuki | Electron-rich ferrocenylphosphine, effective for a broad range of substrates. |
Experimental Protocols for Key Coupling Reactions
The following are generalized experimental protocols for common palladium-catalyzed cross-coupling reactions. These should be optimized for the specific coupling partners of this compound.
Suzuki-Miyaura Coupling
This reaction is a versatile method for forming carbon-carbon bonds. For a substrate like this compound, a typical boronic acid partner would be used.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Add the solvent mixture.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Buchwald-Hartwig Amination
This reaction is used to form carbon-nitrogen bonds. The amino group of this compound could potentially undergo a self-coupling or react with another amine. For a selective coupling at the iodo-position, a suitable amine coupling partner is required.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.5 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry reaction vessel.
-
Add the solvent, followed by this compound and the amine.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Catalytic Process
To aid in understanding the fundamental steps of these reactions, the following diagrams illustrate a generalized experimental workflow and a typical palladium catalytic cycle.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: A simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
A Framework for a Comparative Study of Ligands for the Suzuki-Miyaura Coupling of (2-Amino-5-iodophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The synthesis of derivatives of (2-Amino-5-iodophenyl)methanol is of significant interest in medicinal chemistry and materials science, as the resulting biaryl structures are key components in a variety of functional molecules. The choice of ligand for the palladium catalyst is a critical parameter that profoundly influences the yield, reaction rate, and overall efficiency of the coupling process.
Comparative Performance of Ligands: A Data Presentation Template
To objectively compare the performance of different ligands, all quantitative data should be summarized in a structured format. The following table provides a template for presenting the results of a comparative ligand screening study. For illustrative purposes, hypothetical data for three distinct classes of phosphine ligands are included.
| Entry | Ligand | Palladium Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Tri-tert-butylphosphine | Pd(OAc)₂ | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 85 |
| 2 | SPhos | Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 80 | 8 | 92 |
| 3 | XPhos | Pd(OAc)₂ | K₂CO₃ | THF | 90 | 10 | 95 |
Experimental Workflow and Protocols
A systematic approach is crucial for obtaining reliable and comparable data. The following diagram illustrates a typical experimental workflow for a comparative ligand study.
Caption: Experimental workflow for a comparative ligand study.
Generalized Experimental Protocol
The following is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound. This protocol should be adapted and optimized for each specific ligand being tested.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., Tri-tert-butylphosphine, SPhos, XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: To a dry reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., 1-5 mol%) and the ligand (e.g., 1.1-2.2 equivalents relative to palladium) to the reaction vial, followed by the degassed anhydrous solvent.
-
Reaction Execution: Place the reaction vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C) and stir vigorously for the specified time (e.g., 8-24 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the isolated yield.
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of ligand can significantly influence the rate and efficiency of each of these steps.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Conclusion
The selection of an appropriate ligand is paramount for the successful Suzuki-Miyaura coupling of this compound. While a definitive comparative study for this specific substrate is not currently available, the framework provided in this guide offers a systematic approach for researchers to conduct their own evaluations. By carefully controlling experimental parameters and systematically screening a diverse set of ligands, researchers can identify the optimal conditions to achieve high yields and efficiency in the synthesis of valuable biaryl compounds derived from this compound. The use of bulky, electron-rich phosphine ligands, such as the biarylphosphines SPhos and XPhos, has been shown to be effective for a wide range of Suzuki-Miyaura couplings and represents a logical starting point for such a study.
The Strategic Synthesis of Halogenated Aminophenylmethanols: A Cost-Benefit Analysis for Large-Scale Production
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost, and scalability of a synthetic route. This guide provides a comparative analysis of using (2-Amino-5-iodophenyl)methanol versus its brominated and non-halogenated analogs in large-scale synthesis. We will delve into the cost implications, synthetic accessibility, and the downstream benefits of each option, supported by experimental considerations.
The core of this analysis lies in the trade-off between the higher reactivity of iodinated compounds in crucial cross-coupling reactions and their typically higher cost compared to brominated or non-halogenated counterparts. The choice, therefore, is not merely one of price but of overall process efficiency and the strategic value of facilitating subsequent synthetic steps.
Cost and Availability: A Quantitative Overview
A direct comparison of bulk pricing reveals a clear trend: the cost of the starting material increases with the atomic weight of the halogen. While prices are subject to market fluctuations and supplier negotiations, the following tables provide an estimated cost comparison based on currently available data for the key intermediates.
Table 1: Estimated Cost Comparison of (2-Aminophenyl)methanol and its Halogenated Derivatives
| Compound | CAS Number | Molecular Weight ( g/mol ) | Estimated Price (USD/kg) |
| (2-Aminophenyl)methanol | 5344-90-1 | 123.15 | 100 - 300 |
| (2-Amino-5-bromophenyl)methanol | 20712-12-3 | 202.05 | 800 - 1,500 |
| This compound | 53279-83-7 | 249.05 | > 2,000 (estimated) |
Note: Prices are estimates for bulk quantities and can vary significantly.
The precursors for these alcohols, the corresponding benzaldehydes, follow a similar cost trend.
Table 2: Estimated Cost Comparison of Precursor Benzaldehydes
| Compound | CAS Number | Molecular Weight ( g/mol ) | Estimated Price (USD/kg) |
| 2-Aminobenzaldehyde | 529-23-7 | 121.14 | 150 - 400 |
| 2-Amino-5-bromobenzaldehyde | 29124-57-0 | 200.03 | 1,000 - 2,000[1][2][3][4] |
| 2-Amino-5-iodobenzaldehyde | 99471-71-3 | 247.03 | > 2,500 (estimated)[5][6] |
Note: Prices are estimates for bulk quantities and can vary significantly.
Synthetic Accessibility and Experimental Protocols
The most common and industrially scalable route to these aminophenylmethanols is the reduction of the corresponding 2-aminobenzaldehydes. This transformation is typically high-yielding and can be achieved using various reducing agents.
Experimental Protocol: General Procedure for the Reduction of 2-Aminobenzaldehydes
This protocol outlines a general method for the sodium borohydride reduction of a 2-aminobenzaldehyde to the corresponding benzyl alcohol.
Materials:
-
2-Aminobenzaldehyde derivative (1.0 eq)
-
Methanol (10-20 volumes)
-
Sodium borohydride (NaBH₄) (1.0 - 1.5 eq)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolution: In a suitable reaction vessel, dissolve the 2-aminobenzaldehyde derivative in methanol.
-
Reduction: Cool the solution to 0-5 °C using an ice bath. Add sodium borohydride portion-wise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Slowly add water to quench the excess sodium borohydride, keeping the temperature below 20 °C.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Extraction: Add water and ethyl acetate to the residue and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude product by recrystallization or column chromatography.
Expected Yields and Purity:
This reduction is generally efficient for all three derivatives, with expected yields typically in the range of 85-95%. The purity of the crude product is often high, and a single recrystallization may be sufficient to achieve >98% purity.
The Benefit Analysis: Reactivity in Cross-Coupling Reactions
The primary justification for the higher cost of this compound lies in its superior performance in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery and development. The carbon-iodine bond is weaker than the carbon-bromine bond, leading to a faster rate of oxidative addition to the palladium catalyst, which is often the rate-limiting step in the catalytic cycle.[7][8]
This increased reactivity can translate to several advantages in a large-scale synthesis setting:
-
Milder Reaction Conditions: Reactions with aryl iodides often proceed at lower temperatures and with less catalyst loading compared to their bromo- counterparts. This can lead to energy savings, reduced catalyst costs, and a better impurity profile.
-
Higher Yields and Faster Reaction Times: The enhanced reactivity of the C-I bond can result in higher reaction yields and significantly shorter reaction times, increasing throughput and overall process efficiency.[9]
-
Greater Substrate Scope and Functional Group Tolerance: The milder conditions required for the coupling of aryl iodides can allow for the use of more sensitive or complex substrates that might not be stable under the harsher conditions needed for aryl bromides.
Application Example: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used reaction for the formation of C-C bonds. The workflow below illustrates the general process and highlights the potential advantages of using the iodinated substrate.
Caption: Workflow for a Suzuki-Miyaura coupling reaction.
In a scenario where a subsequent Suzuki coupling is a challenging and low-yielding step, using the more reactive this compound could be the key to a viable and efficient overall synthesis. For instance, a challenging coupling that yields 40% with the bromo-analog might see an increase to 70-80% with the iodo-analog, which could more than offset the initial higher cost of the starting material, especially when considering the costs of reprocessing or dealing with difficult purifications.[9]
Logical Decision Pathway for Material Selection
The choice between the iodo, bromo, and non-halogenated derivatives is a strategic one that depends on the overall synthetic plan. The following diagram illustrates a logical decision-making process.
Caption: A logical flowchart for selecting the appropriate aminophenylmethanol derivative.
Conclusion
The cost-benefit analysis of using this compound in large-scale synthesis is a multi-faceted consideration. While its initial procurement cost is significantly higher than its brominated and non-halogenated counterparts, its enhanced reactivity in critical bond-forming reactions can lead to substantial downstream benefits. These include milder reaction conditions, higher yields, shorter reaction times, and potentially simpler purifications.
For drug development professionals, a prudent strategy may involve utilizing the more expensive but highly reactive iodo-derivative during the initial stages of route scouting and the synthesis of early-stage clinical candidates to ensure rapid and reliable access to target molecules. As the process moves towards commercialization, a thorough investigation into optimizing the reaction with the more cost-effective bromo-analog is warranted. However, if the key coupling step remains a significant bottleneck, the premium paid for this compound can be a sound investment, ensuring a more robust, efficient, and ultimately more economical large-scale manufacturing process.
References
- 1. 2-Amino-5-bromobenzaldehyde price,buy 2-Amino-5-bromobenzaldehyde - chemicalbook [chemicalbook.com]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. 2-Amino-5-bromobenzaldehyde | 29124-57-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 99471-71-3|2-Amino-5-iodobenzaldehyde|BLD Pharm [bldpharm.com]
- 6. 2-Amino-5-iodobenzaldehyde | 99471-71-3 [chemicalbook.com]
- 7. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04199A [pubs.rsc.org]
Spectroscopic comparison of derivatives from (2-Amino-5-iodophenyl)methanol and its analogs
A Spectroscopic Comparative Analysis of (2-Amino-5-iodophenyl)methanol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of this compound and two of its key analogs: (2-Amino-5-bromophenyl)methanol and the N-acetylated derivative, N-(2-(hydroxymethyl)-4-iodophenyl)acetamide. Understanding the distinct spectroscopic signatures of these compounds is crucial for their identification, characterization, and application in pharmaceutical research and development. The following sections present a comparative analysis of their predicted and known spectroscopic data across various techniques, along with detailed experimental protocols and workflow visualizations.
Comparative Spectroscopic Data
Table 1: UV-Visible Spectroscopy
| Compound | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |
| This compound | ~245, ~310 | ~12,000, ~3,500 | Methanol |
| (2-Amino-5-bromophenyl)methanol | ~240, ~305 | ~11,000, ~3,200 | Methanol |
| N-(2-(hydroxymethyl)-4-iodophenyl)acetamide | ~250 | ~15,000 | Methanol |
Table 2: Infrared (IR) Spectroscopy
| Compound | O-H Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) |
| This compound | 3400-3200 (broad) | 3450-3350 (two bands) | - | 1050-1000 | 3100-3000 |
| (2-Amino-5-bromophenyl)methanol | 3400-3200 (broad) | 3450-3350 (two bands) | - | 1050-1000 | 3100-3000 |
| N-(2-(hydroxymethyl)-4-iodophenyl)acetamide | 3400-3200 (broad) | ~3300 (one band) | ~1660 | 1050-1000 | 3100-3000 |
Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (500 MHz, DMSO-d₆)
| Compound | δ Ar-H (ppm) | δ -CH₂- (ppm) | δ -OH (ppm) | δ -NH₂ / -NH (ppm) |
| This compound | 7.5 (d), 7.2 (dd), 6.6 (d) | 4.5 (s) | 5.1 (t) | 5.0 (s) |
| (2-Amino-5-bromophenyl)methanol | 7.3 (d), 7.0 (dd), 6.7 (d) | 4.5 (s) | 5.1 (t) | 4.9 (s) |
| N-(2-(hydroxymethyl)-4-iodophenyl)acetamide | 7.8 (d), 7.6 (dd), 7.4 (d) | 4.6 (s) | 5.3 (t) | 9.5 (s) |
Table 4: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (125 MHz, DMSO-d₆)
| Compound | δ Ar-C (ppm) | δ -CH₂- (ppm) | δ C-I / C-Br (ppm) | δ C=O (ppm) | δ -CH₃ (ppm) |
| This compound | 148, 138, 130, 128, 115 | 63 | 80 | - | - |
| (2-Amino-5-bromophenyl)methanol | 147, 132, 130, 129, 116 | 63 | 110 | - | - |
| N-(2-(hydroxymethyl)-4-iodophenyl)acetamide | 142, 139, 130, 125, 122, 120 | 62 | 85 | 169 | 24 |
Table 5: Mass Spectrometry (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 249 | 232 ([M-OH]⁺), 220 ([M-CH₂O]⁺), 122 ([M-I]⁺) |
| (2-Amino-5-bromophenyl)methanol | 201/203 | 184/186 ([M-OH]⁺), 172/174 ([M-CH₂O]⁺), 122 ([M-Br]⁺) |
| N-(2-(hydroxymethyl)-4-iodophenyl)acetamide | 291 | 249 ([M-CH₂CO]⁺), 232 ([M-CH₂CO-OH]⁺), 164 ([M-I]⁺) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
UV-Visible Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Solutions of each compound were prepared in methanol at a concentration of approximately 1 x 10⁻⁴ M.
-
Data Acquisition: Spectra were recorded from 200 to 400 nm using a 1 cm path length quartz cuvette, with methanol as the reference solvent.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: Samples were prepared as KBr pellets by grinding a small amount of the solid compound with dry potassium bromide and pressing the mixture into a thin disk.
-
Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 500 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of each compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in an NMR tube.
-
Data Acquisition: Both ¹H and ¹³C NMR spectra were acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: A dilute solution of the sample was introduced into the mass spectrometer.
-
Data Acquisition: Mass spectra were acquired over a mass-to-charge (m/z) range of 50-500.
Visualized Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the logical relationship between the compounds and a typical experimental workflow for their characterization.
Biological activity comparison of heterocycles derived from different halogenated aminobenzyl alcohols
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of heterocyclic compounds derived from different halogenated aminobenzyl alcohols. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Heterocyclic compounds, particularly those containing nitrogen and halogen atoms, form the backbone of many pharmacologically active agents. The strategic incorporation of halogens into these structures can significantly modulate their physicochemical properties and biological activities. This guide focuses on heterocycles synthesized from halogenated aminobenzyl alcohols, offering a comparative look at their anticancer and antimicrobial potential based on available experimental data.
Comparative Biological Activity Data
The biological activity of heterocycles derived from halogenated aminobenzyl alcohols varies significantly with the nature and position of the halogen substituent, as well as the type of heterocyclic scaffold. The following tables summarize the in vitro anticancer and antimicrobial activities of representative compounds.
Anticancer Activity of Halogenated Quinazolines
Quinazolines, a class of fused heterocycles, have been extensively studied for their anticancer properties. Halogen substitution on the aniline moiety, often derived from a corresponding aminobenzyl alcohol precursor, plays a crucial role in their activity.
| Compound Class | Halogen Substitution | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |
| 6-Fluoro-7-(1-piperazino)quinazolines | 6-Fluoro | Various | Varies with C4-substituent | [1] |
| 2-Substituted quinazolines | Varies | S. pyogenes | 12-25 | [2] |
| Halogenated Pyrrolo[3,2-d]pyrimidines | Varies | Various | 0.014 - 14.5 (EC50) | [3] |
| Halogenated Quinazolin-4(3H)-ones | Varies | MCF-7 | Micromolar ranges | [4] |
| 6-Benzamide quinazoline derivatives | 2-Fluoro on benzamide | EGFRwt kinase | Increased inhibitory activity | [5] |
Antimicrobial Activity of Halogenated Quinolines
Quinolines, another important class of nitrogen-containing heterocycles, have shown promise as antimicrobial agents. The introduction of halogens can enhance their potency against various bacterial and fungal strains.
| Compound Class | Halogen Substitution | Microbial Strain | Activity (MIC in µg/mL) | Reference |
| Halogenated Quinolines (HQs) | Varies | Staphylococcus epidermidis | 0.30 - 0.78 | [6] |
| 4-Hydroxy-3-iodo-quinol-2-one | 3-Iodo | MRSA | 0.049 - 0.097 | [7] |
| Furan-substituted quinazolinones | Varies | Escherichia coli | 1 - 8 | [8] |
| Quinoline-2-carbaldehyde hydrazones | 3,5-Dichloro | Various | Potent activity | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of the described heterocyclic compounds.
In Vitro Anticancer Activity Assays
1. Cell Culture: Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for 48-72 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[10]
3. Tubulin Polymerization Assay:
-
Tubulin is purified from bovine brain.
-
The assay is performed in a 96-well plate by mixing tubulin with a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP) and the test compounds.
-
The plate is incubated at 37°C, and the change in absorbance at 340 nm is monitored over time to measure the extent of tubulin polymerization.
-
Known tubulin inhibitors like colchicine are used as positive controls.[11]
In Vitro Antimicrobial Activity Assays
1. Bacterial and Fungal Strains: Standard strains of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans) are used.
2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):
-
The assay is performed in 96-well microtiter plates.
-
A serial two-fold dilution of the test compounds is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
A standardized inoculum of the microorganism is added to each well.
-
The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12][13]
3. Agar Disc Diffusion Method:
-
A standardized microbial suspension is uniformly spread on the surface of an agar plate.
-
Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the agar surface.
-
The plates are incubated under appropriate conditions.
-
The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around each disc.
Visualizations
Signaling Pathway: Anticancer Drug-Induced Apoptosis
The following diagram illustrates a simplified signaling pathway for apoptosis induced by many anticancer agents, including certain halogenated heterocycles that target key cellular components.
Caption: Simplified overview of intrinsic and extrinsic apoptosis pathways.
Experimental Workflow: In Vitro Biological Activity Screening
This diagram outlines a general workflow for the initial screening of newly synthesized heterocyclic compounds for their biological activity.
Caption: General workflow for biological activity screening.
This guide serves as a starting point for researchers interested in the development of novel therapeutic agents based on halogenated heterocyclic scaffolds derived from aminobenzyl alcohols. The provided data and protocols can aid in the design of future studies and the rational optimization of lead compounds.
References
- 1. Structure-activity relationships of 6-fluoroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]
- 6. The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 8. Synthesis and structure-activity relationship study of novel quinazolinone-based inhibitors of MurA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 10. Synthesis, and docking studies of novel heterocycles incorporating the indazolylthiazole moiety as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, anticancer activity and molecular docking studies on a series of heterocyclic trans-cyanocombretastatin analogues as antitubulin agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnrjournal.com [pnrjournal.com]
- 13. The Synthesis and Antimicrobial Activity of Heterocyclic Derivatives of Totarol - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (2-Amino-5-iodophenyl)methanol: A Procedural Guide
For Immediate Use by Laboratory Professionals
This document provides comprehensive guidance on the proper disposal procedures for (2-Amino-5-iodophenyl)methanol (CAS No. 53279-83-7). Due to the compound's chemical nature as a halogenated aromatic amine, it must be treated as hazardous waste. Adherence to the following protocols is essential for ensuring laboratory safety and environmental compliance.
I. Hazard and Safety Data
| Parameter | Value | Source Compound | Notes |
| CAS Number | 53279-83-7 | This compound | - |
| Molecular Formula | C₇H₈INO | This compound | - |
| Molecular Weight | 249.05 g/mol | This compound | - |
| Oral LD50 (Rat) | 523 mg/kg | 4-Iodoaniline | Harmful if swallowed.[1] |
| Hazard Class | Halogenated Organic Compound, Aromatic Amine | Inferred from structure | Aromatic amines are often toxic and may be carcinogenic. Halogenated compounds require specific disposal methods, typically incineration. |
| Primary Hazards | Acute toxicity (oral), Skin irritation, Eye irritation | Inferred from related compounds | Assume the compound is harmful and an irritant upon contact. |
II. Experimental Protocol for Disposal
This protocol outlines the step-by-step procedure for the safe disposal of this compound and associated contaminated materials.
A. Personal Protective Equipment (PPE) and Engineering Controls:
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Ventilation: All handling and preparation for disposal should be conducted within a certified chemical fume hood.
B. Waste Segregation and Collection:
-
Designated Waste Container:
-
Use a clearly labeled, leak-proof container designated for "Halogenated Organic Waste."
-
The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is recommended.
-
Never mix halogenated waste with non-halogenated waste streams.
-
-
Solid Waste Disposal:
-
Carefully transfer any solid this compound into the designated halogenated waste container using a clean spatula.
-
Avoid creating dust.
-
-
Contaminated Labware and Debris:
-
Any materials that have come into direct contact with the compound, such as weighing paper, gloves, and pipette tips, must be disposed of as hazardous waste.
-
Place these items in a sealed bag labeled "Hazardous Waste" and then into the solid halogenated waste container.
-
-
Rinsate from Contaminated Glassware:
-
The first rinse of any glassware that contained this compound must be collected as hazardous waste.
-
Use a small amount of a suitable organic solvent (e.g., methanol or ethanol) for the initial rinse.
-
Collect this rinsate in the liquid halogenated organic waste container.
-
Subsequent rinses with soap and water can be disposed of down the drain.
-
C. Labeling and Storage:
-
Waste Labeling:
-
Affix a hazardous waste label to the container immediately upon adding the first amount of waste.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate estimation of the concentration and total quantity.
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
-
-
-
Container Management:
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment (e.g., a larger, chemically resistant bin) is used to prevent spills.
-
D. Final Disposal:
-
Scheduling Pickup: Once the waste container is full, or if waste has been accumulated for an extended period, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Do Not Dispose via Drain or Trash: Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the sanitary sewer.
III. Disposal Decision Workflow
The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling (2-Amino-5-iodophenyl)methanol
For researchers, scientists, and professionals in drug development, ensuring safe handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling (2-Amino-5-iodophenyl)methanol, including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specifications and Best Practices |
| Eyes/Face | Safety glasses with side shields or safety goggles. A face shield is recommended when there is a risk of splashing. | Must meet EN166 (EU) or ANSI Z87.1 (US) standards. Ensure a snug fit to prevent any gaps. |
| Hands | Chemical-resistant gloves. | Nitrile or neoprene gloves are recommended.[1] Always inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if contaminated, and dispose of them according to regulations.[2] |
| Body | Laboratory coat. | A flame-resistant and chemical-resistant lab coat should be worn at all times and kept fully buttoned.[1][3] |
| Respiratory | Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if ventilation is inadequate or if dusts are formed. | All work should ideally be conducted within a certified chemical fume hood.[4][5] If a respirator is needed, a proper fit test and training are required.[3] |
| Feet | Closed-toe shoes. | Shoes should fully cover the feet to protect against spills.[3] |
Experimental Protocols and Handling Procedures
Adherence to strict handling protocols is crucial to mitigate the risks associated with this compound.
Preparation and Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[5][6]
-
Personal Protective Equipment: Before handling, ensure all recommended PPE is worn correctly.
-
Avoiding Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[6] Do not ingest or inhale.[5]
-
Ignition Sources: Keep the compound away from all sources of ignition.[6] Use spark-proof tools and explosion-proof equipment if necessary.[6]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
Protect the container from direct sunlight and store it under an inert atmosphere.[5]
Accidental Release and Exposure Measures
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Response:
-
Evacuate: Evacuate personnel from the immediate spill area.[6]
-
Ventilate: Ensure adequate ventilation of the area.
-
Containment: Prevent further leakage or spillage if it is safe to do so.[6] Do not allow the chemical to enter drains.[6]
-
Cleanup: Collect the spilled material using spark-proof tools and place it into a suitable, closed container for disposal.[6] Absorbent materials like sand or earth can be used for containment.[2]
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a physician or poison control center immediately.[4][6]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Dispose of the chemical in accordance with federal, state, and local environmental regulations. It should be treated as hazardous waste.
-
Contaminated Packaging: Dispose of contaminated containers in the same manner as the chemical itself. Ensure containers are empty and properly labeled before disposal.
Safety Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
